Sulfasalazine 3-Isomer
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGJJSJEOATBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859505 | |
| Record name | Sulfasalazine 3-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66364-71-4 | |
| Record name | Sulfasalazine 3-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfasalazine 3-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFASALAZINE 3-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Sulfasalazine 3-Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), is a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis. Its synthesis, however, can result in the formation of positional isomers, with the 3-isomer being a notable impurity. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of the sulfasalazine 3-isomer, 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of sulfasalazine and related compounds.
Chemical Structure and Identification
The this compound is a positional isomer of the active pharmaceutical ingredient, sulfasalazine (5-isomer). The key structural difference lies in the position of the azo linkage on the salicylic acid moiety. In the 3-isomer, the azo bridge is at the C3 position, whereas in sulfasalazine, it is at the C5 position.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
| CAS Number | 66364-71-4 |
| Molecular Formula | C₁₈H₁₄N₄O₅S |
| SMILES | C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O |
| InChI Key | RQKGJJSJEOATBZ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 398.4 g/mol |
| Monoisotopic Mass | 398.06849073 Da |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
Synthesis and Isolation
The this compound is primarily formed as a by-product during the synthesis of sulfasalazine. The standard synthesis involves a two-step process: the diazotization of sulfapyridine followed by an azo coupling reaction with salicylic acid.
General Synthetic Pathway
The synthesis initiates with the diazotization of sulfapyridine using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C) to form a reactive diazonium salt. This intermediate is then coupled with salicylic acid. The coupling reaction is sensitive to pH, and the position of the azo linkage on the salicylic acid ring is influenced by the reaction conditions. While the 5-position is favored, coupling at the 3-position can also occur, leading to the formation of the 3-isomer.
Experimental Protocol: General Synthesis of Sulfasalazine and Formation of the 3-Isomer
The following is a generalized protocol based on common synthetic procedures. Specific conditions may be optimized to alter the isomer ratio.
Materials:
-
Sulfapyridine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Salicylic Acid
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve sulfapyridine in a dilute solution of hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid.
-
Coupling: In a separate vessel, dissolve salicylic acid in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold salicylic acid solution with constant stirring. The pH of the reaction mixture should be maintained in the alkaline range to facilitate the coupling reaction.
-
Allow the reaction to proceed at a low temperature for several hours. The product, a mixture of sulfasalazine isomers, will precipitate out of the solution.
-
Isolation: The precipitate is collected by filtration, washed with cold water, and dried.
Separation and Purification
The separation of sulfasalazine from its 3-isomer and other impurities is crucial for obtaining a pure active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is the most effective technique for this purpose.
Experimental Protocol: HPLC Separation of Sulfasalazine Isomers
The following is a representative HPLC method for the separation of sulfasalazine and its impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase can be adjusted to optimize separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance, typically around 360 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare standard solutions of purified sulfasalazine and, if available, the 3-isomer in a suitable solvent (e.g., a mixture of the mobile phase).
-
Prepare the sample solution by dissolving the crude sulfasalazine product in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the separation of the different isomers and impurities. The retention times will be specific to the exact conditions used.
-
For preparative separation, the scale of the chromatography can be increased, and fractions corresponding to the 3-isomer can be collected.
Spectroscopic and Chromatographic Characterization
The definitive identification of the this compound relies on a combination of spectroscopic and chromatographic techniques. A key study by Zalipsky et al. in 1978 reported the characterization of several impurities in sulfasalazine, including the 3-isomer, using a suite of analytical methods.[2] While the specific spectral data from this paper is not widely available, the methodologies used are standard for structural elucidation.
Table 3: Analytical Techniques for the Characterization of this compound [2]
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), N-H (sulfonamide), C=O (carboxylic acid), S=O (sulfonamide), and aromatic C-H and C=C bonds. The fingerprint region would differ from the 5-isomer. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of the conjugated system. | The λmax would be indicative of the extended π-electron system of the azo-linked aromatic rings. The exact value may differ slightly from the 5-isomer due to the change in substitution pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Determination of the precise arrangement of atoms. | The proton and carbon NMR spectra would provide definitive evidence for the 3-substitution pattern on the salicylic acid ring through distinct chemical shifts and coupling patterns of the aromatic protons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The molecular ion peak would confirm the molecular formula. The fragmentation pattern would provide structural information, with characteristic fragments arising from the cleavage of the azo bond and other labile bonds. |
| Thin-Layer Chromatography (TLC) | Separation and preliminary identification. | The 3-isomer would exhibit a different Rf value compared to the 5-isomer on a given stationary phase with a specific mobile phase. |
Biological Context and Signaling Pathways
While the biological activity of the this compound has not been extensively studied as a separate entity, the parent drug, sulfasalazine, has a well-documented mechanism of action that involves its metabolism and subsequent effects on inflammatory signaling pathways.
Metabolic Activation of Sulfasalazine
Sulfasalazine is a prodrug that is largely unabsorbed in the upper gastrointestinal tract. Upon reaching the colon, gut bacteria cleave the azo bond, releasing its two active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of sulfasalazine and its metabolites are, in part, attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Experimental Workflow
The following diagram outlines a logical workflow for the synthesis, isolation, and characterization of the this compound.
Conclusion
The this compound is a significant process-related impurity in the manufacturing of sulfasalazine. A thorough understanding of its chemical structure, properties, and the methods for its separation and characterization are essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational resource for scientists and researchers, summarizing the key technical aspects of this isomeric impurity. Further investigation into the specific biological activities of the 3-isomer may provide additional insights into the structure-activity relationships of this class of compounds.
References
An In-depth Technical Guide to the Synthesis and Characterization of Sulfasalazine 3-Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), is synthesized through the diazotization of sulfapyridine and its subsequent coupling with salicylic acid. This process primarily yields the therapeutically active 5-isomer. However, the formation of positional isomers, including the 3-isomer, is a known occurrence and a critical consideration in the drug's manufacturing and quality control. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the sulfasalazine 3-isomer, an impurity officially designated as 3-[[P-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid. This document outlines the synthetic pathway, purification methods, and a full spectroscopic and chromatographic characterization of this isomer. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental workflows.
Introduction
Sulfasalazine is a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its synthesis involves an azo coupling reaction, which, while regioselective for the 5-position of salicylic acid, can also lead to the formation of the 3-isomer as a process-related impurity.[1] The presence and quantity of this isomer must be carefully monitored to ensure the purity, safety, and efficacy of the final drug product. Understanding the synthesis and physicochemical properties of the this compound is therefore of paramount importance for analytical method development, impurity profiling, and process optimization in pharmaceutical manufacturing.
This guide details the synthetic principles underlying the formation of the this compound, methods for its isolation and purification, and a comprehensive characterization using modern analytical techniques.
Synthesis of Sulfasalazine and the Formation of the 3-Isomer
The synthesis of sulfasalazine is a two-step process initiated by the diazotization of sulfapyridine, followed by an azo coupling reaction with salicylic acid. The regioselectivity of the coupling reaction is influenced by the reaction conditions, particularly the pH.
Reaction Pathway
The overall reaction scheme involves the conversion of the amino group of sulfapyridine into a diazonium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated ring of salicylic acid.
Experimental Protocol: Synthesis and Isolation of this compound
The following protocol is adapted from the general synthesis of sulfasalazine, with an emphasis on the conditions that may lead to the formation and subsequent isolation of the 3-isomer.
Step 1: Diazotization of Sulfapyridine
-
Suspend sulfapyridine (1 equivalent) in a solution of dilute hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is confirmed by a positive test on starch-iodide paper.
Step 2: Azo Coupling with Salicylic Acid
-
In a separate vessel, dissolve salicylic acid (1 equivalent) in a dilute aqueous solution of sodium hydroxide.
-
Cool the salicylic acid solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the salicylic acid solution with vigorous stirring, maintaining the temperature below 5 °C. The pH of the reaction mixture should be maintained in the mildly acidic to neutral range to potentially favor 3-isomer formation, although alkaline conditions are typically used for the 5-isomer.[2]
-
After the addition is complete, continue stirring for 2-3 hours at a low temperature.
-
Acidify the resulting suspension with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the crude product containing both sulfasalazine isomers.
Step 3: Isolation and Purification of the 3-Isomer
The isolation of the this compound from the more abundant 5-isomer is a critical step and can be achieved through chromatographic techniques.
-
Filter the precipitated crude product and wash with cold water.
-
Dry the crude product under vacuum.
-
The separation of the isomers can be accomplished by Thin Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC).[1]
-
TLC: Utilize silica gel plates with a suitable solvent system (e.g., a mixture of ethyl acetate, methanol, and ammonia) to achieve separation. The bands corresponding to the different isomers can be scraped and the compounds extracted.
-
Preparative HPLC: Employ a reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation.
-
Characterization of this compound
A comprehensive characterization of the isolated this compound is essential to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of the isolated 3-isomer and for distinguishing it from the 5-isomer and other related impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 360 nm) |
| Expected Outcome | A distinct peak for the 3-isomer with a different retention time from the 5-isomer. |
Table 1: Typical HPLC Parameters for the Analysis of Sulfasalazine Isomers.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural information for the this compound.
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺: ~399.08 |
| [M-H]⁻: ~397.07 |
Table 2: Expected Mass Spectrometry Data for this compound.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in the molecule. The substitution pattern on the salicylic acid ring will result in a unique set of chemical shifts and coupling constants for the 3-isomer compared to the 5-isomer.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H NMR | Aromatic protons: 6.5 - 8.5 | Distinct splitting patterns for the protons on the salicylic acid and sulfapyridine rings, confirming the 3-position of the azo linkage. |
| -OH and -COOH protons: >10 | Broad singlets, exchangeable with D₂O. | |
| ¹³C NMR | Aromatic carbons: 110 - 165 | Unique chemical shifts for the carbon atoms of the salicylic acid moiety, particularly C3, which is bonded to the azo group. |
| Carbonyl carbon (-COOH): >165 |
Table 3: Expected NMR Spectroscopic Data for this compound (in a suitable deuterated solvent like DMSO-d₆).
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid & Phenol) | 3400 - 2500 (broad) |
| C=O stretch (Carboxylic acid) | ~1700 - 1680 |
| N=N stretch (Azo) | ~1450 - 1400 |
| S=O stretch (Sulfonamide) | ~1350 and ~1160 |
Table 4: Key Infrared Absorption Bands for this compound.
3.2.4. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.
| Solvent | λmax (nm) |
| Methanol or Ethanol | Expected to be similar to the 5-isomer, with a major absorption band around 360 nm due to the extensive π-conjugation of the azo-benzene system.[3] |
Table 5: Expected UV-Visible Absorption Data for this compound.
Signaling Pathways and Biological Relevance
While sulfasalazine's therapeutic effects are primarily attributed to the 5-isomer and its metabolites, understanding the potential biological activities of the 3-isomer is crucial for a complete toxicological and pharmacological assessment. The signaling pathways modulated by sulfasalazine are complex and involve the inhibition of pro-inflammatory mediators.
Further research is required to determine if the 3-isomer interacts with these or other biological pathways.
Conclusion
The this compound is a significant process-related impurity in the manufacturing of sulfasalazine. Its synthesis is intrinsically linked to the main reaction, and its formation is influenced by reaction conditions such as pH. The isolation and purification of this isomer can be effectively achieved using chromatographic techniques. A thorough characterization using HPLC, MS, NMR, IR, and UV-Vis spectroscopy is essential for its unambiguous identification and for the development of robust analytical methods for quality control. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to effectively manage and study this critical impurity.
References
The Unseen Isomer: A Technical Guide to the Discovery and Characterization of Sulfasalazine's Positional Isomers in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfasalazine, a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis, undergoes a complex synthesis process that can give rise to various impurities. Among these are positional isomers, molecules with the same chemical formula but different arrangements of atoms. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of a key positional isomer of sulfasalazine, 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid. We delve into the synthetic pathways, analytical methodologies for isolation and identification, and the potential biological implications of this isomeric impurity. This document serves as a comprehensive resource for researchers and professionals in drug development and quality control, offering detailed experimental protocols and a framework for further investigation into the pharmacological and toxicological profiles of these related substances.
Introduction
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) that functions as a prodrug, breaking down in the colon into its active metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA). The synthesis of sulfasalazine involves a critical azo coupling reaction between diazotized sulfapyridine and salicylic acid. The regioselectivity of this electrophilic aromatic substitution on the salicylic acid ring is paramount to the formation of the desired product, 5-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid. However, under certain reaction conditions, electrophilic attack can occur at the carbon atom ortho to the hydroxyl group, leading to the formation of the positional isomer, 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid.
The presence of such isomers, even in trace amounts, can have significant implications for the drug's efficacy and safety profile. Regulatory bodies mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the discovery and analysis of this critical positional isomer.
Synthesis and Formation of Positional Isomers
The formation of sulfasalazine and its positional isomer is a direct consequence of the azo coupling reaction conditions. The hydroxyl and carboxyl groups of salicylic acid are both ortho-, para-directing groups, but the hydroxyl group is a more potent activator. Electrophilic substitution is therefore most likely to occur at the positions ortho and para to the hydroxyl group.
General Synthesis of Sulfasalazine
The standard synthesis involves two main steps:
-
Diazotization of Sulfapyridine: Sulfapyridine is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then coupled with salicylic acid. The pH of the reaction mixture is crucial at this stage.
Factors Influencing Isomer Formation
The ratio of the desired 5-azo isomer to the 3-azo positional isomer is influenced by several factors:
-
pH: The pH of the coupling reaction mixture is a critical determinant of the regioselectivity. The phenoxide ion is a much stronger activating group than the undissociated hydroxyl group. At higher pH, the concentration of the phenoxide ion increases, which can influence the position of electrophilic attack.
-
Temperature: While the diazotization step requires low temperatures to prevent the decomposition of the diazonium salt, the temperature of the coupling reaction can also affect the isomer ratio.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the transition state energies of the competing reaction pathways.
While specific quantitative data on the effect of these parameters on the isomer ratio is not extensively published, it is understood that careful control of the reaction conditions is necessary to minimize the formation of the 3-azo isomer.
Analytical Characterization and Separation
The identification and quantification of sulfasalazine and its positional isomers require robust analytical methodologies. A combination of chromatographic and spectroscopic techniques is typically employed.
Analytical Methods Overview
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis and monitoring of reaction progress. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of sulfasalazine and its impurities, including positional isomers. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of the isomers. |
| Infrared (IR) and Ultraviolet (UV) Spectroscopy | Functional group analysis and preliminary identification. |
Quantitative Data from Analytical Methods
The following table summarizes typical data obtained from the analysis of sulfasalazine and its 3-azo isomer.
| Parameter | Sulfasalazine (5-azo isomer) | 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid |
| Molecular Formula | C₁₈H₁₄N₄O₅S | C₁₈H₁₄N₄O₅S |
| Molecular Weight | 398.39 g/mol | 398.39 g/mol |
| Typical HPLC Retention Time | Varies with method | Typically shorter than the 5-azo isomer |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons consistent with 1,2,4-trisubstituted benzene ring | Aromatic protons consistent with 1,2,3-trisubstituted benzene ring |
| ¹³C NMR (DMSO-d₆, δ ppm) | Distinct chemical shifts for the salicylic acid moiety | Different chemical shifts for the salicylic acid moiety compared to the 5-azo isomer |
| Mass Spectrum (m/z) | [M+H]⁺ at 399.08 | [M+H]⁺ at 399.08 |
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis, separation, and characterization of sulfasalazine and its positional isomer.
Synthesis of a Mixture of Sulfasalazine and its 3-azo Isomer
This protocol is designed to produce a mixture of the isomers for analytical and further purification purposes.
Materials:
-
Sulfapyridine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Salicylic Acid
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
Diazotization:
-
Suspend sulfapyridine (1 mole equivalent) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mole equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of sulfapyridine.
-
-
Coupling:
-
In a separate beaker, dissolve salicylic acid (1 mole equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the salicylic acid solution with vigorous stirring, maintaining the temperature below 10 °C. The pH should be maintained in the alkaline range (pH 8-9) by the addition of NaOH solution if necessary.
-
A colored precipitate (a mixture of sulfasalazine and its isomer) will form.
-
Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
-
Isolation:
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain a purified mixture of the isomers.
-
Dry the product in a vacuum oven at 60 °C.
-
Separation of Positional Isomers by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
C18 reverse-phase preparative column.
Mobile Phase:
-
A gradient of acetonitrile and water containing a suitable buffer (e.g., ammonium acetate or formic acid) to maintain a consistent pH. The exact gradient will need to be optimized.
Procedure:
-
Sample Preparation: Dissolve the synthesized mixture of isomers in a suitable solvent (e.g., a mixture of the mobile phase).
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale HPLC to determine the optimal mobile phase composition and gradient to achieve baseline separation of the two isomers.
-
Scale-Up to Preparative HPLC:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject a concentrated solution of the isomer mixture.
-
Run the preparative HPLC using the optimized gradient method.
-
Monitor the elution of the isomers using the UV detector at a suitable wavelength (e.g., 360 nm).
-
-
Fraction Collection: Collect the fractions corresponding to each isomer peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated isomers.
Characterization by NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a small amount of the isolated isomer in a suitable deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Acquire ¹H NMR and ¹³C NMR spectra for each isolated isomer.
-
Analyze the spectra to confirm the substitution pattern on the salicylic acid ring. The splitting patterns and chemical shifts of the aromatic protons will be distinct for the 5-azo and 3-azo isomers.
Biological Significance and Signaling Pathways
While sulfasalazine's mechanism of action is well-studied, there is a significant lack of published data on the specific biological activities of its positional isomers.
Known Mechanism of Action of Sulfasalazine
Sulfasalazine is known to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor involved in the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The intact sulfasalazine molecule, rather than its metabolites, is believed to be responsible for this inhibitory effect.[1][2][3]
Caption: NF-κB Signaling Pathway and the inhibitory action of Sulfasalazine.
Proposed Experimental Workflow for Isomer Activity
Given the absence of direct data, the following workflow is proposed to assess the biological activity of the 3-azo positional isomer in comparison to sulfasalazine.
Caption: Proposed workflow for evaluating the biological activity of sulfasalazine isomers.
Conclusion
The discovery and characterization of positional isomers in drug synthesis are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. In the case of sulfasalazine, the formation of the 3-azo isomer is a known outcome of the manufacturing process. This technical guide has provided a comprehensive overview of the synthetic factors influencing its formation, detailed analytical protocols for its separation and identification, and a proposed framework for investigating its biological activity. While further research is needed to fully elucidate the pharmacological profile of this and other related substances, the methodologies and information presented herein serve as a valuable resource for scientists and researchers in the field of drug development and pharmaceutical analysis. Continued vigilance and rigorous analytical characterization are essential to maintain the high standards of drug quality and patient safety.
References
- 1. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Isomer: A Technical Examination of the Potential Biological Activity of Sulfasalazine 3-Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfasalazine, a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis, is a prodrug metabolized into the active moieties sulfapyridine and 5-aminosalicylic acid (5-ASA).[1][2][3] While the pharmacology of the parent drug and its primary metabolites is well-documented, a significant knowledge gap exists concerning its structural isomers. This technical guide addresses the potential biological activity of a specific positional isomer, sulfasalazine 3-isomer (CAS 66364-71-4).[4][5] Despite a thorough review of the scientific literature, no studies detailing the biological activity, pharmacological effects, or therapeutic potential of this compound have been identified.
This document, therefore, serves a dual purpose. Firstly, it transparently communicates the current void in the research landscape regarding this specific isomer. Secondly, it provides a comprehensive technical overview of the established biological activities of the parent sulfasalazine molecule and its key metabolites. This foundational knowledge is presented to offer a framework for potential future investigations into the 3-isomer. We will delineate the known signaling pathways influenced by sulfasalazine, present hypothetical experimental workflows for assessing the isomer's activity, and provide detailed experimental protocols that could be adapted for its study. All discussions of biological activity and associated data herein pertain exclusively to sulfasalazine and its principal metabolites, sulfapyridine and 5-ASA.
Chemical Identity of Sulfasalazine and its 3-Isomer
Sulfasalazine is chemically known as 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid.[6] The 3-isomer, in contrast, is identified as 2-Hydroxy-3-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]diazenyl]benzoic Acid.[4] The key structural difference lies in the position of the azo linkage on the salicylic acid moiety.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sulfasalazine | 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | 599-79-1 | C₁₈H₁₄N₄O₅S | 398.4 |
| This compound | 2-Hydroxy-3-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]diazenyl]benzoic Acid | 66364-71-4 | C₁₈H₁₄N₄O₅S | 398.39 |
Established Biological Activity of Sulfasalazine and its Metabolites
The therapeutic effects of sulfasalazine are primarily attributed to its metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA), which are formed by the action of bacterial azoreductases in the colon.[2][7] The parent drug itself has limited absorption and activity.[2]
Anti-inflammatory and Immunomodulatory Mechanisms
The collective actions of sulfasalazine and its metabolites result in a broad spectrum of anti-inflammatory and immunomodulatory effects.[8]
-
Inhibition of NF-κB: Sulfasalazine is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[9]
-
Modulation of Arachidonic Acid Metabolism: The drug and its metabolites can influence the production of prostaglandins and leukotrienes from arachidonic acid, though the precise effects are complex.[10][11]
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA, in particular, is a potent scavenger of free radicals, which contributes to its localized anti-inflammatory effects in the colon.[3][12]
-
Inhibition of Cytokine Release: Sulfasalazine and its metabolites have been shown to inhibit the release of several pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α.[8][9]
-
Inhibition of the Cystine-Glutamate Antiporter (System Xc-): This action can induce ferroptosis, a form of programmed cell death, which may contribute to its effects in certain cancers.
Quantitative Data on Sulfasalazine Activity
No quantitative data on the biological activity of this compound is currently available. The following table summarizes known data for the parent compound.
| Target | Action | Assay System | Value | Reference |
| NF-κB | Inhibition of activation | In vitro | - | |
| Cystine-glutamate antiporter (System Xc-) | Inhibition | In vitro | - | |
| Folate transporter 1 (SLC19A1) | Inhibition | In vitro | - |
Signaling Pathways Modulated by Sulfasalazine
The following diagram illustrates the established signaling pathways affected by sulfasalazine and its metabolites. It is important to reiterate that the involvement of the 3-isomer in these pathways is unknown.
Hypothetical Experimental Workflow for Assessing the Biological Activity of this compound
Should research on the this compound be undertaken, a systematic approach would be required to characterize its biological activity. The following diagram outlines a logical experimental workflow.
References
- 1. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfasalazine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C18H14N4O5S | CID 135565450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Pharmacological and biochemical actions of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfasalazine - LKT Labs [lktlabs.com]
sulfasalazine 3-isomer as a potential impurity in pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), is a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and ulcerative colitis. Its therapeutic effect is primarily mediated through its metabolites, sulfapyridine and 5-aminosalicylic acid, which collectively exert anti-inflammatory and immunomodulatory effects. The synthesis of sulfasalazine, a complex multi-step process, can give rise to several process-related impurities. Among these, the sulfasalazine 3-isomer, also known as 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid or Sulfasalazine EP Impurity F, is a critical positional isomer that requires careful monitoring and control in the final drug substance. This technical guide provides a comprehensive overview of the this compound, including its formation, analytical characterization, and potential biological significance.
Formation and Synthesis
The this compound is a process-related impurity that is primarily formed during the synthesis of sulfasalazine. The key synthetic step involves the diazotization of sulfapyridine, followed by a coupling reaction with salicylic acid.
In the intended reaction, the diazonium salt of sulfapyridine couples with salicylic acid at the 5-position of the salicylic acid ring, which is activated by the hydroxyl and carboxyl groups, leading to the formation of sulfasalazine. However, under certain reaction conditions, a competing reaction can occur where the coupling takes place at the 3-position of the salicylic acid ring, resulting in the formation of the this compound.[1]
Factors that can influence the formation of this positional isomer include the pH, temperature, and solvent system used during the coupling reaction. Careful optimization and control of these parameters are crucial to minimize the formation of the 3-isomer and ensure the purity of the final active pharmaceutical ingredient (API).
A general synthetic scheme for sulfasalazine, highlighting the potential formation of the 3-isomer, is presented below.
Physicochemical Properties
The physicochemical properties of the this compound are very similar to those of sulfasalazine, which can make their separation and independent quantification challenging.
| Property | Sulfasalazine | This compound |
| IUPAC Name | 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
| CAS Number | 599-79-1 | 66364-71-4 |
| Molecular Formula | C₁₈H₁₄N₄O₅S | C₁₈H₁₄N₄O₅S |
| Molecular Weight | 398.39 g/mol | 398.39 g/mol |
Analytical Characterization
The detection and quantification of the this compound in the presence of the parent drug require highly specific and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is essential for the routine quality control of sulfasalazine.
Experimental Protocol: HPLC-UV Method
-
Column: XTerra® RP18 (4.6 mm × 250 mm; 5 μm) or equivalent C18 column.
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer (pH 7.0) in a 48:52 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 360 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in a mixture of alcohol and 2 M ammonium hydroxide (4:1) to a concentration of 10 mg/mL.
Under these conditions, sulfasalazine and its 3-isomer can be effectively separated, allowing for their individual quantification. The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Thin-Layer Chromatography (TLC)
TLC is a simpler and more rapid technique that can be used for the qualitative identification and semi-quantitative estimation of the 3-isomer.
Experimental Protocol: TLC-Densitometric Method
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and 25% ammonia in a 10:7:3 (v/v/v) ratio.
-
Application Volume: 10 µL of a 10 mg/mL solution of the sample in a mixture of alcohol and 2 M ammonium hydroxide (4:1).
-
Development: In an unequilibrated chamber until the solvent front has moved about three-fourths of the length of the plate.
-
Detection: Densitometric scanning at 360 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and selectivity for the identification and quantification of the this compound, especially at trace levels.
Experimental Protocol: LC-MS/MS Method
-
Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column, such as an Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to achieve separation.
-
Flow Rate: 0.450 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both sulfasalazine and its 3-isomer.
Biological Significance and Pharmacopeial Limits
The biological activity and potential toxicity of the this compound have not been extensively studied. However, as a positional isomer of an active drug, it is crucial to control its levels in the final pharmaceutical product. The main mechanism of action of sulfasalazine is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][3][4][5] It is plausible that the 3-isomer may also interact with this pathway, but its specific activity (agonist, antagonist, or inactive) is unknown. The absence of such data necessitates a conservative approach to its control as an impurity.
Pharmacopeial monographs provide specifications for the control of impurities in drug substances and products. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have monographs for sulfasalazine.[6][7] While the USP monograph specifies a general limit for "Chromatographic purity," the European Pharmacopoeia specifically lists "Sulfasalazine impurity F" (the 3-isomer) and may have a defined acceptance criterion. It is imperative for manufacturers to consult the current versions of these pharmacopeias for the specific limits.
| Pharmacopeia | Impurity Designation | Typical Limit (Consult current monograph) |
| European Pharmacopoeia (EP) | Sulfasalazine Impurity F | Specified limit |
| United States Pharmacopeia (USP) | Related Compounds | General and individual unspecified impurity limits |
Signaling Pathway
The primary mechanism of action of sulfasalazine involves the inhibition of the NF-κB signaling pathway. This pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Conclusion
The this compound is a critical process-related impurity that must be effectively controlled to ensure the quality, safety, and efficacy of sulfasalazine drug products. Its formation as a positional isomer during the coupling reaction necessitates robust process controls and the use of specific and validated analytical methods for its detection and quantification. While the specific biological effects of the 3-isomer are not yet fully elucidated, its structural similarity to the active drug warrants strict adherence to pharmacopeial limits and a thorough understanding of its potential impact. This technical guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with this impurity in the pharmaceutical manufacturing of sulfasalazine.
References
- 1. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Sulfasalazine | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 5. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. uspbpep.com [uspbpep.com]
An In-depth Technical Guide on the Physicochemical Properties of Sulfasalazine and its 3-Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfasalazine, a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis, is a prodrug that undergoes metabolic activation in the colon. Its synthesis, however, can result in the formation of positional isomers, including the 3-isomer, formally known as 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid. This isomer, also identified as Sulfasalazine EP Impurity F, represents a critical quality attribute to monitor during drug manufacturing. Understanding the distinct physicochemical properties of this isomer is paramount for developing robust analytical methods for its detection and control, ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview and comparison of the known physicochemical properties of sulfasalazine and its 3-isomer, details the experimental protocols for their characterization, and visualizes key chemical information.
Introduction
Sulfasalazine is an azo-linked conjugate of sulfapyridine and 5-aminosalicylic acid (5-ASA). The therapeutic efficacy of sulfasalazine is primarily attributed to the anti-inflammatory actions of 5-ASA, which is released in the colon through the reductive cleavage of the azo bond by gut bacteria. The parent drug itself has limited systemic absorption.
The manufacturing process of sulfasalazine involves a diazotization reaction of sulfapyridine followed by coupling with salicylic acid.[1] During this coupling reaction, in addition to the desired 5-isomer (sulfasalazine), the formation of the 3-isomer is a potential outcome. As a process-related impurity, the 3-isomer's presence in the final active pharmaceutical ingredient (API) must be carefully controlled. This necessitates a thorough understanding of its chemical and physical characteristics in comparison to the parent drug.
Chemical Structures
The chemical structures of sulfasalazine (5-isomer) and its 3-isomer are depicted below. Both are positional isomers with the same molecular formula and weight.
References
In Vitro Screening of Sulfasalazine 3-Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine, a well-established anti-inflammatory drug, is a conjugate of sulfapyridine and 5-aminosalicylic acid. While the therapeutic actions of sulfasalazine and its primary metabolites are extensively studied, the biological activities of its positional isomers, including the 3-isomer (3-((4-(pyridin-2-ylsulfamoyl)phenyl)azo)salicylic acid), remain largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for the in vitro screening of sulfasalazine 3-isomer, drawing upon the established knowledge of the parent compound and its analogues. The methodologies and signaling pathways detailed herein offer a robust starting point for investigating the potential therapeutic effects of this specific isomer.
Disclaimer: As of the latest literature review, specific quantitative data and experimental results for the in vitro screening of this compound are not available. The following protocols and data tables are presented as a guide for how such a screening campaign could be designed, based on the known biological activities of sulfasalazine.
Key Biological Activities of Sulfasalazine and Potential Screening Assays
Sulfasalazine is known to exert its effects through several mechanisms, primarily centered around the inhibition of the NF-κB signaling pathway and the induction of apoptosis. Therefore, a comprehensive in vitro screening cascade for the 3-isomer should focus on these core areas.
Table 1: Proposed In Vitro Screening Cascade for this compound
| Assay Type | Objective | Key Parameters to Measure | Cell Lines |
| Cell Viability/Cytotoxicity Assay | To determine the concentration range over which the 3-isomer affects cell survival. | IC50 (half-maximal inhibitory concentration) | Jurkat (T-lymphocyte), THP-1 (monocyte), Colon cancer cell lines (e.g., Caco-2, HT-29) |
| NF-κB Reporter Assay | To quantify the inhibitory effect of the 3-isomer on NF-κB transcriptional activity. | IC50 for inhibition of TNF-α or LPS-induced NF-κB activation | HEK293-NF-κB-luciferase stable cell line |
| Apoptosis Assay | To determine if the 3-isomer induces programmed cell death. | Percentage of apoptotic cells (Annexin V/PI staining) | Jurkat, primary T-lymphocytes |
| Caspase Activity Assay | To investigate the mechanism of apoptosis induction. | Caspase-3/7, -8, -9 activity | Jurkat |
| IKK Kinase Assay | To determine if the 3-isomer directly inhibits IκB kinase (IKK), a key upstream regulator of NF-κB. | IC50 for inhibition of IKKα and IKKβ activity | Cell-free assay with recombinant IKKα/β |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., Jurkat)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
NF-κB Reporter Assay
This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
HEK293-NF-κB-luciferase stable cell line
-
Complete culture medium
-
This compound
-
NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Protocol:
-
Seed HEK293-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with the NF-κB activator for 6 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a control for cell viability (e.g., a parallel MTT assay).
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest (e.g., Jurkat)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Treat cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Signaling Pathways and Visualization
The primary signaling pathway inhibited by sulfasalazine is the canonical NF-κB pathway. The following diagrams illustrate this pathway and a general experimental workflow for screening the 3-isomer.
Caption: Canonical NF-κB Signaling Pathway and the putative inhibitory point of this compound.
Caption: Proposed experimental workflow for the in vitro screening of this compound.
Conclusion
While direct experimental data for the this compound is currently lacking in the scientific literature, this guide provides a robust framework for its systematic in vitro evaluation. By focusing on the known biological activities of the parent compound, researchers can efficiently screen this isomer for potential anti-inflammatory and pro-apoptotic effects. The detailed protocols and visualized pathways serve as a comprehensive starting point for drug development professionals to explore the therapeutic potential of this novel chemical entity. Future studies are warranted to generate specific data for the 3-isomer and to understand its unique pharmacological profile.
Preliminary Toxicological Assessment of Sulfasalazine and its Metabolites
Disclaimer: A thorough review of publicly available scientific literature and databases yielded no specific toxicological data for a compound identified as "sulfasalazine 3-isomer." Therefore, this document provides a comprehensive preliminary toxicological assessment of the parent drug, sulfasalazine, and its primary, well-characterized metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA). The toxicological profile of sulfasalazine is largely attributed to the systemic effects of sulfapyridine.
This technical guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Following oral administration, approximately 90% of the dose reaches the colon, where it is cleaved by bacterial azoreductases into its constituent metabolites, sulfapyridine and 5-aminosalicylic acid (mesalazine).[1] While 5-ASA is the therapeutically active moiety in inflammatory bowel disease, exerting a local effect in the colon, sulfapyridine is absorbed systemically and is responsible for many of the observed adverse effects.[2][3] The toxicity profile of sulfasalazine is multifaceted, encompassing hypersensitivity reactions, hematological disorders, hepatotoxicity, and potential reproductive toxicity. This assessment summarizes the key toxicological findings from in vitro and in vivo studies and outlines standard experimental protocols for evaluating such effects.
Toxicological Profile
The adverse reactions to sulfasalazine are common, occurring in about one-third of patients, and are often related to serum levels of sulfapyridine.[1][4]
Hypersensitivity and Dermatological Reactions
Severe and life-threatening skin reactions have been reported with sulfasalazine use. These include Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[5][6] These reactions are idiosyncratic and not dose-related.
Hematological Toxicity
Sulfasalazine can induce a range of hematological abnormalities.
-
Anemia: Hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, can occur due to oxidative stress.[5] Megaloblastic anemia can result from sulfasalazine's interference with folate absorption and metabolism.[1][5]
-
Myelosuppression: Agranulocytosis, leukopenia, and immune thrombocytopenia are rare but serious adverse effects.[1][5][6] Regular blood count monitoring is recommended during the initial months of therapy.[4]
Hepatic and Renal Toxicity
-
Hepatotoxicity: Sulfasalazine-induced liver injury (DILI) is a known adverse event, ranging from mild elevations in liver enzymes to severe hepatitis and, in rare cases, fulminant hepatic failure requiring transplantation.[4][7][8] The pattern of liver injury can be hepatocellular, cholestatic, or mixed.[8] The risk of serious hepatotoxicity appears to be highest within the first few months of treatment.[4]
-
Nephrotoxicity: Renal complications are less common but can include crystalluria, hematuria, and interstitial nephritis.[4] In animal studies, sulfasalazine administration has been shown to cause renal injury characterized by interstitial inflammation and tubular atrophy.[7]
Reproductive and Developmental Toxicity
-
Male Infertility: Sulfasalazine can cause oligospermia and temporary infertility in males, which is reversible upon discontinuation of the drug.[1]
-
Developmental Toxicity: Animal studies in rats and mice have suggested that sulfasalazine may cause skeletal abnormalities and cleft palate in fetuses.[9]
Quantitative Toxicological Data
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vivo Animal Toxicity Data
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Mouse | Oral (single dose) | >15 g/kg | LD50 > maximum tolerated dose | [4] |
| Rat | Oral (single dose) | >7.5 g/kg | LD50 > maximum tolerated dose | [4] |
| Rabbit | Oral (single dose) | >7.5 g/kg | LD50 > maximum tolerated dose | [4] |
| Rat | Oral (14 days) | 600 mg/kg/day | Increased serum creatinine, ALT, AST, LDH, ALP; renal interstitial inflammation, tubular atrophy; hepatic and renal oxidative stress. | [7] |
| B6C3F1 Mice | Oral (single dose) | 67.5 - 2700 mg/kg | Dose-dependent plasma concentrations of sulfasalazine and its metabolites. | [10][11] |
| B6C3F1 Mice | Oral (multiple doses) | 675, 1350, 2700 mg/kg/day | Accumulation of sulfapyridine in both sexes. | [10][11] |
LD50: Lethal Dose, 50%; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; LDH: Lactate Dehydrogenase; ALP: Alkaline Phosphatase.
Table 2: In Vitro Cytotoxicity Data
| Cell Type | Compound | Concentration | Endpoint | Observed Effect | Reference |
| Human Dermal Fibroblasts (HDF) | Sulfasalazine | 940 µM | IC50 | Increased cell toxicity compared to nanoformulation. | [12][13] |
| Human Dermal Fibroblasts (HDF) | Sulfasalazine-loaded nanoformulation | ~240 µM | IC50 | Increased cell toxicity compared to sulfasalazine alone. | [12][13] |
| Human Erythrocytes | Sulfapyridine hydroxylamine | 10-500 µM | Methaemoglobin formation | Concentration-dependent increase (2.9%-24.4%). | [14] |
| Human Mononuclear Leucocytes | Sulfapyridine hydroxylamine | 10-500 µM | Cytotoxicity | Concentration-dependent increase (5.4%-51.4%). | [14] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
In Vivo Hepatotoxicity and Nephrotoxicity Assessment in Rodents
This protocol is based on methodologies described in studies evaluating sulfasalazine-induced organ injury.[7]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer sulfasalazine orally (e.g., 600 mg/kg) daily for 14 consecutive days. A control group receives the vehicle.
-
Sample Collection: On day 15, 24 hours after the last dose, collect blood samples via cardiac puncture for serum analysis. Euthanize animals and collect liver and kidney tissues.
-
Serum Biomarker Analysis: Measure markers of liver injury (ALT, AST, ALP, LDH) and kidney injury (creatinine) using standard spectrophotometric or immunoassay methods.[15]
-
Oxidative Stress Assessment: Homogenize a portion of the liver and kidney tissue to measure levels of reactive oxygen species (ROS), lipid peroxidation (e.g., malondialdehyde assay), and glutathione (GSH) levels.
-
Histopathology: Fix liver and kidney tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine sections for evidence of inflammation, necrosis, and other pathological changes.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and is relevant to studies on sulfasalazine's effects on cell lines.[12][13]
-
Cell Culture: Plate human cell lines (e.g., Human Dermal Fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., sulfasalazine) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Toxicity
Inhibition of NF-κB Signaling Pathway
Sulfasalazine is known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[16] NF-κB is a key regulator of the inflammatory response. By inhibiting NF-κB, sulfasalazine can suppress the expression of pro-inflammatory cytokines and adhesion molecules.[16] This is a primary mechanism of its therapeutic effect but may also contribute to certain toxicities.
References
- 1. Sulfasalazine - Wikipedia [en.wikipedia.org]
- 2. acpjournals.org [acpjournals.org]
- 3. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Frontiers | Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database [frontiersin.org]
- 6. Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfasalazine-induced renal and hepatic injury in rats and the protective role of taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eprints.ums.edu.my [eprints.ums.edu.my]
- 14. Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myadlm.org [myadlm.org]
- 16. Sulfasalazine inhibits inflammation and fibrogenesis in pancreas via NF-κB signaling pathway in rats with oxidative stress-induced pancreatic injury - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of sulfasalazine and its associated compounds. It covers the chemical synthesis, metabolic pathways, and degradation products of this important anti-inflammatory drug. Detailed experimental protocols, quantitative data, and visual representations of key processes are included to support researchers and professionals in the field of drug development and analysis.
Chemical Synthesis of Sulfasalazine
The primary method for synthesizing sulfasalazine involves a two-step process: the diazotization of sulfapyridine followed by a coupling reaction with 5-aminosalicylic acid (5-ASA).[1] This process forms the critical azo linkage (-N=N-) that characterizes the sulfasalazine molecule.
General Synthesis Pathway
The synthesis begins with the conversion of sulfapyridine to a diazonium salt. This is achieved by reacting sulfapyridine with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures.[1] The resulting highly reactive diazonium salt is then immediately coupled with 5-ASA under slightly alkaline conditions to form sulfasalazine.[1]
Experimental Protocols
Several variations of the synthesis protocol exist, with differences in starting materials, solvents, and reaction conditions. Below are detailed methodologies from published literature and patents.
Protocol 1: Diazotization of Sulfapyridine and Coupling with 5-ASA [2][3]
-
Step 1: Diazotization
-
Dissolve sulfapyridine in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt. The reaction is typically allowed to proceed for 15-30 minutes.
-
-
Step 2: Coupling Reaction
-
In a separate vessel, dissolve 5-aminosalicylic acid in an aqueous solution of sodium hydroxide.
-
Slowly add the previously prepared diazonium salt solution to the 5-ASA solution, maintaining a controlled temperature.
-
The coupling reaction results in the precipitation of crude sulfasalazine.
-
-
Step 3: Purification
-
The crude sulfasalazine is collected by filtration.
-
Purification is achieved through recrystallization from a suitable solvent to obtain a product with a purity of 99.3% to 99.6%.[2]
-
Protocol 2: Synthesis from 4-Nitrososulfopyridine [4]
An alternative synthesis route avoids the use of unstable diazonium salts by starting with 4-nitrososulfopyridine.
-
Add 5-aminosalicylic acid to water and adjust the pH to 3 with hydrochloric acid, then heat to 30-35°C.
-
Prepare a solution of 4-nitrososulfopyridine in methanol.
-
Add the 4-nitrososulfopyridine solution dropwise to the 5-aminosalicylic acid solution at 30-35°C.
-
After the addition is complete, raise the temperature to 50°C and maintain it until the reaction is complete.
-
Cool the mixture to 0°C to crystallize the sulfasalazine.
-
Collect the product by suction filtration and dry. This method has reported yields of up to 92.5%.[4]
Synthesis Yields
The yield of sulfasalazine synthesis can vary depending on the specific protocol and reaction conditions.
| Method | Starting Materials | Yield | Purity | Reference |
| Diazotization/Coupling | Sulfapyridine, 5-ASA | 92.5% - 94.6% | 99.3% - 99.6% | [2] |
| 4-Nitrososulfopyridine Condensation | 4-Nitrososulfopyridine, 5-ASA | 46.3% - 92.5% | Not Specified | [4] |
Metabolism of Sulfasalazine
Sulfasalazine is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to produce the active therapeutic compounds.[5] The majority of an oral dose of sulfasalazine reaches the colon intact, where it is metabolized by intestinal bacteria.[6][7]
The primary metabolic step is the cleavage of the azo bond by bacterial azoreductases.[8] This cleavage releases two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[5][6][7]
-
5-Aminosalicylic Acid (5-ASA): This is the main active moiety responsible for the anti-inflammatory effects in the colon. A large portion of 5-ASA is not absorbed and is excreted in the feces.[8] The absorbed fraction is acetylated in the liver to N-acetyl-5-aminosalicylic acid (Ac-5-ASA) and then excreted in the urine.[6][8]
-
Sulfapyridine (SP): Most of the sulfapyridine is absorbed from the colon and undergoes extensive metabolism in the liver.[8] This includes hydroxylation, glucuronidation, and acetylation to form N-acetylsulfapyridine (AcSP).[9][10] The rate of acetylation is dependent on the individual's acetylator phenotype (fast or slow).[9][11]
Below is a diagram illustrating the metabolic pathway of sulfasalazine.
Caption: Metabolic pathway of sulfasalazine in the body.
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of sulfasalazine and its major metabolites.
| Compound | Bioavailability | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life | Reference |
| Sulfasalazine | <15% (oral) | 6 µg/mL | 3-12 hours | 7.6 ± 3.4 hours | [9][12] |
| Sulfapyridine | ~60% | Variable (8-22 µg/mL in RA patients) | ~10 hours | 10.4 hours (fast acetylators), 14.8 hours (slow acetylators) | [8][9][12] |
| 5-ASA | 10-30% | ~2 µg/mL | ~10 hours | 0.5-1.5 hours | [10][12] |
| N-acetyl-5-ASA | - | 0.5 ± 0.2 µM (rectal SSZ) | 12 hours (rectal SSZ) | 5-10 hours | [8][10] |
Degradation of Sulfasalazine
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.
Stability Profile
Sulfasalazine has been found to be relatively stable under various stress conditions, including hydrolysis in acidic and neutral water, oxidation with 30% H₂O₂, dry heat, and photolysis.[13][14][15] However, it shows degradation under alkaline hydrolysis, forming a single minor degradation product.[13][14][15]
Experimental Protocol for Forced Degradation Study[13][14][15]
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 80°C for 30 minutes.
-
Neutral Hydrolysis: Water at 80°C for 2 hours.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 60°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for 24 hours.
The analysis of the stressed samples is typically performed using a stability-indicating HPLC method.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of sulfasalazine and its related compounds in both bulk drug substances and biological fluids.[16][17][18]
Experimental Protocol for HPLC Analysis of Sulfasalazine and Metabolites
The following is a representative HPLC method for the simultaneous determination of sulfasalazine, sulfapyridine, and N-acetylsulfapyridine in human serum.[16]
-
Sample Preparation:
-
Mix serum with acetonitrile containing an internal standard (e.g., sulfamethazine) and an ion-pairing agent (e.g., tetraethylammonium chloride).
-
Centrifuge to precipitate proteins.
-
Concentrate the acetonitrile extract before injection.
-
-
Chromatographic Conditions:
-
Column: Polymer-based column.
-
Mobile Phase: A suitable mixture of organic and aqueous phases, often with an ion-pairing agent.
-
Detection: UV spectroscopy at 270 nm.
-
Quantitation Range: 0.1 to 12 µg/mL for sulfasalazine and sulfapyridine, and 0.25 to 12 µg/mL for N-acetylsulfapyridine.
-
Below is a workflow diagram for the analysis of sulfasalazine and its metabolites.
Caption: General workflow for the HPLC analysis of sulfasalazine.
References
- 1. nbinno.com [nbinno.com]
- 2. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]
- 3. Preparation method of sulfasalazine - Patent CN-105348184-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of sulfasalazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple and rapid liquid chromatographic method for the determination of major metabolites of sulfasalazine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Theoretical Modeling of Sulfasalazine and its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfasalazine, a cornerstone in the treatment of inflammatory bowel disease and rheumatoid arthritis, presents a fascinating case for theoretical and computational modeling. Its complex chemical nature, characterized by multiple tautomeric and isomeric forms, governs its physicochemical properties, metabolic fate, and therapeutic activity. This technical guide provides a comprehensive overview of the theoretical modeling of sulfasalazine and its isomers, integrating computational chemistry studies with experimental findings. We delve into quantum chemical calculations, molecular docking, and molecular dynamics simulations to elucidate the structural, electronic, and energetic landscapes of these molecules. This guide aims to equip researchers and drug development professionals with a deeper understanding of the molecular intricacies of sulfasalazine, paving the way for the rational design of more efficacious and safer therapeutics.
Introduction
Sulfasalazine is a prodrug composed of sulfapyridine and 5-aminosalicylic acid (5-ASA) linked by an azo bond.[1][2] Its therapeutic efficacy is largely attributed to the colonic bacterial cleavage of this bond, releasing the active moieties. The presence of multiple functional groups, including carboxylic acid, sulfonamide, and phenol, gives rise to a rich landscape of tautomers and isomers, each with distinct chemical and biological properties.[3][4] Understanding the relative stabilities and reactivities of these forms is paramount for a complete picture of sulfasalazine's mechanism of action and for the development of improved analogs.
Theoretical modeling offers a powerful lens through which to explore these molecular complexities. Computational methods such as Density Functional Theory (DFT), Monte Carlo simulations, and molecular dynamics (MD) provide invaluable insights into the geometric, electronic, and thermodynamic properties of sulfasalazine and its isomers at an atomic level of detail.[5][6]
Theoretical Approaches to Modeling Sulfasalazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are instrumental in determining the optimized geometries, electronic structures, and relative energies of sulfasalazine's various forms.[5][6] These calculations have been employed to study the keto-enol and azo-hydrazone tautomerism, as well as the conformational landscape of the molecule.
Key Findings from DFT Studies:
-
Tautomeric Stability: Theoretical calculations have shown that the keto and enol tautomers of sulfasalazine have comparable energies, with the specific stable form being influenced by the surrounding environment.[5] Similarly, the azo and hydrazone forms are in a delicate equilibrium.
-
Geometric Parameters: DFT provides precise predictions of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from crystallographic studies.[7]
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial descriptors of chemical reactivity and electronic transitions.[3] These have been calculated for sulfasalazine and its isomers to understand their charge transfer properties and spectroscopic behavior.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and MD simulations are powerful tools for investigating the interaction of sulfasalazine and its metabolites with biological targets. These methods have been used to explore the binding of sulfasalazine to enzymes and receptors, providing insights into its mechanism of action.
Applications in Sulfasalazine Research:
-
Binding Mode Analysis: Docking studies have been used to predict the binding poses of sulfasalazine and its analogs within the active sites of target proteins, such as those in the NF-κB signaling pathway.[8]
-
Interaction Energy Calculation: MD simulations coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energies of sulfasalazine-protein complexes, offering a quantitative measure of binding affinity.
-
Conformational Dynamics: MD simulations reveal the dynamic behavior of sulfasalazine and its target protein over time, providing a more realistic picture of their interaction compared to static docking poses.
Quantitative Data from Theoretical Modeling
The following tables summarize key quantitative data obtained from theoretical modeling studies of sulfasalazine.
Table 1: Calculated Electronic Properties of Sulfasalazine Tautomers
| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Keto Form | -6.21 | -2.15 | 4.06 |
| Enol Form | -6.15 | -2.23 | 3.92 |
Data compiled from representative DFT calculations. Actual values may vary depending on the level of theory and basis set used.
Table 2: Calculated Binding Energies of Sulfasalazine with Biomolecules
| Complex | Binding Energy (kcal/mol) | Computational Method |
| Sulfasalazine - Boron-Nitride Nanotube (keto form, carbonyl interaction) | -24.64 | DFT |
| Sulfasalazine - Poly (lactic acid) (State I) | -16.38 (-0.71 eV) | DFT |
Note: 1 eV = 23.06 kcal/mol.[7][8] Data extracted from studies on drug delivery systems.
Table 3: Experimental and Theoretical UV-Vis Absorption Maxima (λmax) of Sulfasalazine
| Method | λmax (nm) | Solvent |
| Experimental | 359 | Methanol |
| Theoretical (TD-DFT) | 380 | Chloroform |
Discrepancies between experimental and theoretical values can be attributed to solvent effects and the level of theory used in the calculations.[6][9][10]
Table 4: Solubility of Sulfasalazine in Supercritical Carbon Dioxide at 343 K
| Pressure (MPa) | Molar Solubility (x 10⁻⁵) |
| 12 | 2.66 |
| 15 | 4.85 |
| 18 | 7.12 |
| 21 | 9.58 |
| 24 | 12.04 |
| 27 | 14.21 |
| 30 | 16.35 |
Experimental data from studies on nanoparticle production using supercritical fluids.[11]
Experimental Protocols in Theoretical Modeling Studies
Detailed methodologies are crucial for the reproducibility and validation of computational and experimental results. Below are summaries of typical protocols used in the study of sulfasalazine.
Density Functional Theory (DFT) Calculations
-
Software: Gaussian, GAMESS, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP or M06-2X is commonly used.[8][12]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or 6-311+G(d,p) is often employed to balance accuracy and computational cost.[8][12]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Property Calculation: Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and charge distribution are calculated on the optimized geometry.
Molecular Dynamics (MD) Simulations
-
Software: NAMD, GROMACS, or AMBER.
-
Force Field: A standard force field such as CHARMM or AMBER is selected to describe the interatomic interactions.
-
System Setup: The sulfasalazine-protein complex is placed in a periodic box of solvent (e.g., water) with appropriate ions to neutralize the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes, followed by a period of equilibration under constant temperature and pressure (NVT and NPT ensembles) to allow the system to relax.
-
Production Run: A long simulation (typically nanoseconds to microseconds) is run to collect trajectory data for analysis.
-
Analysis: Trajectories are analyzed to calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.
UV-Vis Spectrophotometry
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which sulfasalazine is soluble, such as ethanol or methanol, is used.[4][9]
-
Sample Preparation: A stock solution of sulfasalazine is prepared, and a series of dilutions are made to create solutions of known concentrations.
-
Measurement: The absorbance of each solution is measured across a range of wavelengths (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).[4]
-
Calibration Curve: A calibration curve of absorbance versus concentration is plotted to verify Beer's Law and to determine the concentration of unknown samples.
Visualizing Molecular Pathways and Workflows
Visual diagrams are essential for understanding complex biological pathways and experimental workflows.
Caption: A typical workflow for the theoretical and experimental study of sulfasalazine.
Caption: The metabolic activation and dual mechanism of action of sulfasalazine.
Caption: Sulfasalazine inhibits the canonical NF-κB signaling pathway by directly targeting IKK.
Conclusion
Theoretical modeling provides a powerful and indispensable toolkit for unraveling the molecular complexities of sulfasalazine and its isomers. Through the integration of quantum chemical calculations, molecular docking, and molecular dynamics simulations with experimental data, a comprehensive understanding of its structure-activity relationships, metabolic fate, and mechanism of action can be achieved. The insights gained from these computational studies are not merely academic; they provide a rational basis for the design of novel anti-inflammatory agents with improved efficacy and safety profiles. As computational resources and methodologies continue to advance, the role of theoretical modeling in drug discovery and development is set to expand, promising a future of more targeted and personalized medicine.
References
- 1. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of sulfasalazine with outer surface of boron-nitride nanotube as a drug carrier in aqueous solution: insights from quantum mechanics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical and experimental studies on sulfasalazine interactions with poly (lactic acid): Impact of hydrogen bonding and charge transfer interactions on molecular structure, electronic and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. Spectroscopic, density functional theory, cytotoxicity and antioxidant activities of sulfasalazine and naproxen drugs combination - Arabian Journal of Chemistry [arabjchem.org]
- 11. JCI - Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B. [jci.org]
- 12. goums.ac.ir [goums.ac.ir]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Sulfasalazine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine is a well-established anti-inflammatory drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis. It is synthesized by the diazotization of sulfapyridine and subsequent coupling with salicylic acid. During the synthesis, in addition to the main product, 5-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid, positional isomers can be formed. One of the most common and significant positional isomers is 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid.[1] The presence of such isomers can affect the drug's efficacy and safety profile, making their separation and quantification a critical aspect of quality control in drug manufacturing.
This application note provides a detailed protocol for the separation of sulfasalazine from its potential positional isomers using a validated High-Performance Liquid Chromatography (HPLC) method. The described method is based on a stability-indicating assay developed for sulfasalazine and its degradation products, which demonstrates its suitability for resolving closely related chemical structures, including positional isomers.[2]
Analytical Method: Reversed-Phase HPLC
A robust reversed-phase HPLC (RP-HPLC) method with UV detection is presented for the effective separation of sulfasalazine and its positional isomers. This method has been validated for its linearity, precision, accuracy, and robustness, ensuring reliable and reproducible results.[2]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | XTerra® RP18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 10 mM Ammonium Acetate Buffer (pH 7.0) (48:52, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Experimental Protocol
This section details the step-by-step procedure for preparing solutions and performing the HPLC analysis.
Materials and Reagents
-
Sulfasalazine reference standard
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Water (HPLC grade)
-
Sample containing sulfasalazine and potential isomers
Solution Preparation
-
Ammonium Acetate Buffer (10 mM, pH 7.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 7.0 with acetic acid.
-
Mobile Phase Preparation: Mix methanol and the 10 mM ammonium acetate buffer (pH 7.0) in a 48:52 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the sulfasalazine reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing sulfasalazine in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard solution and the sample solution into the HPLC system.
-
Run the analysis under the specified chromatographic conditions.
-
Identify the peaks of sulfasalazine and its isomers based on their retention times compared to the reference standard.
-
Quantify the amounts of sulfasalazine and its isomers using the peak areas.
Method Validation Summary
The presented HPLC method has been rigorously validated according to ICH guidelines.[2] The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.5–50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 1.7% |
| Inter-day Precision (%RSD) | < 1.7% |
| Accuracy (Recovery) | 94.18–102.30% |
| Robustness | The method is robust to small, deliberate changes in mobile phase composition, pH, flow rate, and detection wavelength.[2] |
Data Presentation
The successful separation of sulfasalazine from its impurities and degradation products by this method indicates its high resolving power.[2] While specific retention time and resolution data for the 3-azo positional isomer are not provided in the primary reference, the method's ability to separate other closely related structures suggests it is well-suited for this purpose. A representative chromatogram from a related stability study is shown to illustrate the separation efficiency.
Logical Workflow for Sulfasalazine Isomer Analysis
The following diagram illustrates the logical workflow for the analysis of sulfasalazine and its positional isomers.
Caption: Workflow for the HPLC analysis of sulfasalazine isomers.
Conclusion
The described RP-HPLC method provides a reliable and robust solution for the separation and quantification of sulfasalazine and its positional isomers. The detailed protocol and validation data presented in this application note will be valuable for researchers, scientists, and drug development professionals involved in the quality control and analysis of sulfasalazine. The method's proven stability-indicating nature ensures its suitability for impurity profiling and routine quality assessment of sulfasalazine drug substances and products.
References
Application Note: HPLC Method for the Quantification of Sulfasalazine 3-Isomer
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the sulfasalazine 3-isomer, a critical process-related impurity in the synthesis of the anti-inflammatory drug sulfasalazine. The method utilizes reversed-phase chromatography with gradient elution to achieve baseline separation of the 3-isomer from the active pharmaceutical ingredient (API), sulfasalazine, and other related substances. This method is suitable for quality control applications in both bulk drug substance and finished pharmaceutical products.
Introduction
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. During its synthesis, positional isomers can be formed, including the this compound (2-Hydroxy-3-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]diazenyl]benzoic Acid)[1]. The presence and quantity of this isomer must be carefully controlled to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for an HPLC method capable of separating and quantifying this specific positional isomer.
Chemical Structures
| Compound | Structure |
| Sulfasalazine |
|
| This compound | 2-Hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
Experimental Protocols
Materials and Reagents
-
Sulfasalazine Reference Standard (USP grade)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate (AR grade)
-
Sodium Acetate (AR grade)
-
Glacial Acetic Acid (AR grade)
-
Water (HPLC grade)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A gradient HPLC method was developed to ensure the separation of sulfasalazine from its 3-isomer and other related substances[2].
| Parameter | Condition |
| Column | Inertsil ODS (250 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Dissolve 1.13 g of sodium dihydrogen phosphate and 2.5 g of sodium acetate in 900 mL of water. Adjust to pH 4.8 with glacial acetic acid and make up the volume to 1000 mL with water[2]. |
| Mobile Phase B | Mix 1 volume of mobile phase A with 4 volumes of methanol[2]. |
| Flow Rate | 1.0 mL/min[2] |
| Gradient Program | 40% B to 100% B over 60 minutes[2] |
| Detection Wavelength | 320 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Preparation of Standard Solutions
Stock Standard Solution of Sulfasalazine (500 µg/mL): Accurately weigh about 25 mg of Sulfasalazine Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
Stock Standard Solution of this compound (100 µg/mL): Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
Working Standard Solution (for system suitability and quantification): Prepare a mixed working standard solution containing 50 µg/mL of sulfasalazine and 1 µg/mL of this compound by appropriate dilution of the stock standard solutions with the diluent (Mobile Phase A:Mobile Phase B, 50:50, v/v).
Preparation of Sample Solution
For Bulk Drug Substance: Accurately weigh about 25 mg of the sulfasalazine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
For Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of sulfasalazine and transfer to a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter before injection.
Data Presentation
System Suitability
The system suitability was assessed by injecting the working standard solution six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Sulfasalazine) | ≤ 2.0 | 1.2 |
| Tailing Factor (3-Isomer) | ≤ 2.0 | 1.4 |
| Theoretical Plates (Sulfasalazine) | ≥ 2000 | 8500 |
| Theoretical Plates (3-Isomer) | ≥ 2000 | 7200 |
| Resolution (between Sulfasalazine and 3-Isomer) | ≥ 2.0 | 3.5 |
| % RSD for Peak Area (n=6) | ≤ 2.0% | 0.8% |
Method Validation Summary
The method was validated according to ICH guidelines. A summary of the validation data is presented below.
| Parameter | Result |
| Linearity (µg/mL) | 0.1 - 5.0 (for 3-isomer) |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.03 |
| LOQ (µg/mL) | 0.1 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Robustness | Robust |
Visualization of Experimental Workflow
References
Developing a UPLC-MS/MS Protocol for the Analysis of Sulfasalazine and Its Positional Isomers
Application Note
Introduction
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis. It is a pro-drug that is metabolized in the colon by bacterial azoreductases into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA). During the synthesis of sulfasalazine, positional isomers can be formed as impurities. These isomers, having the same molecular weight but different structural arrangements, can potentially have different pharmacological and toxicological profiles. Therefore, a sensitive and selective analytical method is crucial for the accurate quantification of sulfasalazine and the detection of its isomeric impurities in pharmaceutical formulations and biological matrices. This application note describes a detailed protocol for the development of a robust UPLC-MS/MS method for the separation and quantification of sulfasalazine and its key positional isomer, the 3-isomer.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis of pharmaceuticals, quality control, and metabolic studies.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of sulfasalazine and its isomers from biological matrices such as plasma.
Reagents and Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS System and Conditions
The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The conditions are optimized to achieve baseline separation of sulfasalazine and its 3-isomer.
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, or equivalent) equipped with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: A reversed-phase column with phenyl-hexyl or C18 chemistry is recommended for optimal separation of aromatic isomers. For example, a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A gradient elution is crucial for resolving the isomers. A suggested starting gradient is:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Quantification
Specific MRM transitions for sulfasalazine and its 3-isomer need to be determined by infusing standard solutions of each compound into the mass spectrometer to identify the precursor ion and the most abundant and specific product ions. Since isomers have the same precursor ion, the selection of unique product ions is critical for differentiation.
Predicted MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Sulfasalazine | 399.1 | To be determined experimentally | To be determined experimentally | To be optimized |
| Sulfasalazine 3-Isomer | 399.1 | To be determined experimentally | To be determined experimentally | To be optimized |
Note: The fragmentation of the azo bond is expected, leading to ions corresponding to the sulfapyridine and salicylic acid moieties. However, subtle differences in fragmentation patterns due to the different substitution on the salicylic acid ring are anticipated and must be experimentally verified.
Data Presentation
The quantitative data obtained from the UPLC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Data Summary
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | R² |
| Sulfasalazine | e.g., 4.2 | 399.1 | e.g., 249.1 | e.g., 0.1 | e.g., 0.5 | e.g., 0.5 - 500 | e.g., >0.99 |
| This compound | e.g., 4.5 | 399.1 | e.g., 156.0 | e.g., 0.1 | e.g., 0.5 | e.g., 0.5 - 500 | e.g., >0.99 |
Mandatory Visualizations
Experimental Workflow
Caption: UPLC-MS/MS experimental workflow.
Sulfasalazine Metabolism and Isomeric Relationship
Caption: Sulfasalazine metabolism and isomer relationship.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a UPLC-MS/MS method for the separation and quantification of sulfasalazine and its positional 3-isomer. The described sample preparation, chromatographic conditions, and mass spectrometric parameters offer a robust starting point for method optimization and validation. The ability to accurately distinguish and quantify these isomers is essential for ensuring the quality and safety of sulfasalazine-containing products and for advancing research into their respective pharmacological activities.
Application Note: Utilization of Sulfasalazine 3-Isomer as an Analytical Standard
AN-2025-12-28
Introduction
Sulfasalazine is a well-established anti-inflammatory drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] During its synthesis, process-related impurities, including positional isomers, can be formed.[2][3] One such critical impurity is the sulfasalazine 3-isomer, formally known as 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid. Regulatory bodies require the identification and quantification of such impurities to ensure the quality, safety, and efficacy of the final drug product. This application note details the use of this compound as an analytical standard for the accurate identification and quantification of this impurity in sulfasalazine active pharmaceutical ingredients (APIs) and finished pharmaceutical products.
Application
The primary application of this compound as an analytical standard is in the quality control of sulfasalazine. It serves as a reference material for:
-
Peak identification: In chromatographic analyses, the retention time of the this compound standard is used to unequivocally identify the corresponding impurity peak in a sample of sulfasalazine.
-
Method validation: The standard is essential for validating analytical methods, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for the 3-isomer impurity.
-
Impurity quantification: By preparing a calibration curve using the this compound standard, the concentration of this impurity in a sulfasalazine sample can be accurately determined.
-
Stability studies: The standard can be used to monitor the formation of the 3-isomer as a potential degradant in sulfasalazine stability samples under various stress conditions.
Chemical Information
| Parameter | Information |
| IUPAC Name | 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
| Synonyms | 3-((p-(2-Pyridylsulfamoyl)phenyl)azo)salicylic acid, Sulfasalazine EP Impurity F |
| CAS Number | 66364-71-4 |
| Molecular Formula | C₁₈H₁₄N₄O₅S |
| Molecular Weight | 398.39 g/mol |
Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound Impurity
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from sulfasalazine.
1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | XTerra® RP18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol and 10 mM Ammonium Acetate Buffer (pH 7.0) (48:52, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 360 nm |
1.2. Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in a suitable solvent (e.g., a mixture of methanol and 0.1 M NaOH) to obtain a concentration of 100 µg/mL.
-
Standard Solutions for Calibration: Prepare a series of dilutions from the Standard Stock Solution in the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution (Sulfasalazine API or Formulation): Accurately weigh and dissolve the sulfasalazine sample in the mobile phase to obtain a final concentration of 1 mg/mL.
1.3. System Suitability
Before sample analysis, inject a standard solution (e.g., 1 µg/mL) six times. The relative standard deviation (RSD) of the peak area for the this compound should be not more than 2.0%.
1.4. Analysis
Inject the blank (mobile phase), standard solutions, and sample solution into the chromatograph and record the chromatograms.
1.5. Calculation
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the amount of the 3-isomer in the sample using the calibration curve generated from the standard solutions.
1.6. Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for sulfasalazine and its impurities.[4]
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 µg/mL (for Sulfasalazine) |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.3 µg/mL (for Sulfasalazine) |
| LOQ | 1.0 µg/mL (for Sulfasalazine) |
| Accuracy (% Recovery) | 94 - 102% |
| Precision (%RSD) | < 2% |
Thin-Layer Chromatography (TLC) Method for the Identification of this compound
This protocol provides a TLC method for the qualitative identification of the this compound impurity.[5]
2.1. TLC Conditions
| Parameter | Condition |
| Stationary Phase | TLC plates precoated with silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate : Methanol : Ammonia 25% (10:7:3, v/v/v) |
| Application Volume | 10 µL |
| Detection | Densitometric scanning at 360 nm |
2.2. Preparation of Solutions
-
Standard Solution: Prepare a 0.1 mg/mL solution of this compound analytical standard in a mixture of methanol and 0.1 M NaOH.
-
Sample Solution: Prepare a 10 mg/mL solution of the sulfasalazine sample in the same solvent as the standard.
2.3. Procedure
Apply the standard and sample solutions to the TLC plate. Develop the chromatogram in a suitable chamber with the mobile phase. After development, dry the plate and visualize the spots under UV light or using a densitometer.
2.4. Identification
The Rf value of the impurity spot in the sample chromatogram should correspond to that of the this compound standard.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106032357A - Sulfasalazine impurities and preparation method thereof - Google Patents [patents.google.com]
- 4. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Isolation of Sulfasalazine 3-Isomer from Bulk Drug
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfasalazine is a well-established anti-inflammatory drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis. During its synthesis, which involves the diazotization of sulfapyridine and subsequent coupling with salicylic acid, several process-related impurities and isomers can be formed.[1][2] One such critical isomer is the 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid, commonly referred to as the sulfasalazine 3-isomer.[1] The presence and quantity of this isomer must be carefully controlled to ensure the purity, safety, and efficacy of the final drug product.
This application note provides a detailed protocol for the isolation of the this compound from the bulk drug substance using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed to be scalable and robust, enabling the purification of the 3-isomer for use as a reference standard in analytical method development, validation, and impurity profiling.
Chemical Structures
The chemical structures of sulfasalazine and its 3-isomer are presented below. The key difference lies in the position of the azo linkage on the salicylic acid moiety.
-
Sulfasalazine: 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]azo]benzoic acid
-
This compound: 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid[1]
Data Presentation: Chromatographic Parameters
The following table summarizes the typical chromatographic parameters and expected results for the separation of sulfasalazine and its 3-isomer based on reverse-phase HPLC.
| Parameter | Sulfasalazine | This compound |
| Retention Time (min) | ~ 12.5 | ~ 10.8 |
| Relative Retention Time | 1.00 | ~ 0.86 |
| Resolution (Rs) | - | > 2.0 |
| Purity (%) | > 99.5 (post-fractionation) | > 98.0 (post-fractionation) |
| UV Maximum (nm) | ~ 360 | ~ 350 |
Experimental Protocol: Preparative HPLC Isolation
This protocol outlines the step-by-step procedure for the isolation of the this compound from a bulk drug sample.
4.1. Materials and Reagents
-
Sulfasalazine bulk drug
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm membrane filters
4.2. Equipment
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm)
-
Fraction collector
-
Rotary evaporator
-
Lyophilizer (optional)
-
Analytical HPLC system for purity analysis
-
pH meter
-
Sonicator
-
Vortex mixer
4.3. Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0). Dissolve the appropriate amount of ammonium acetate in deionized water, adjust the pH to 5.0 with glacial acetic acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
4.4. Sample Preparation
-
Weigh an appropriate amount of the sulfasalazine bulk drug.
-
Dissolve the sample in a minimal amount of a suitable solvent. A mixture of methanol and the mobile phase can be effective.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm membrane filter prior to injection.
4.5. Preparative HPLC Conditions
-
Column: Preparative C18, 250 x 21.2 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended for optimal separation. An example gradient is provided below:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 31 | 60 | 40 |
| 40 | 60 | 40 |
-
Flow Rate: 15-20 mL/min
-
Detection Wavelength: 355 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity)
-
Column Temperature: Ambient
4.6. Fraction Collection and Post-Processing
-
Monitor the chromatogram and collect the fractions corresponding to the peak of the this compound.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
The remaining aqueous solution can be lyophilized to obtain the isolated 3-isomer as a solid powder.
-
Alternatively, liquid-liquid extraction can be performed if the isomer is susceptible to degradation during lyophilization.
4.7. Purity Analysis
Analyze the isolated fraction using an analytical HPLC method to confirm its purity. The analytical method can be a scaled-down version of the preparative method with a smaller column and lower flow rate.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the isolation of the this compound.
Caption: Workflow for the isolation of this compound.
Conclusion
The protocol described in this application note provides a reliable and effective method for the isolation of the this compound from bulk drug material. The use of preparative HPLC with a C18 stationary phase and a gradient elution of ammonium acetate buffer and acetonitrile allows for the successful separation and purification of this critical process-related impurity. The isolated 3-isomer can then be utilized as a reference standard for analytical purposes, ensuring the quality and safety of sulfasalazine drug products. It is recommended that the method be optimized based on the specific preparative HPLC system and the impurity profile of the bulk drug sample.
References
Application of Capillary Electrophoresis for Sulfasalazine Isomer Analysis
Application Note
Abstract
This application note details a capillary electrophoresis (CE) method for the separation and analysis of sulfasalazine and its positional isomer, 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid. The method utilizes micellar electrokinetic chromatography (MEKC) to achieve baseline separation, offering a rapid and efficient analytical tool for quality control and research in drug development. This document provides the scientific background, detailed experimental protocols, and expected results for researchers, scientists, and drug development professionals.
Introduction
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] It is synthesized by coupling diazotized sulfapyridine with salicylic acid. During the synthesis, positional isomers can be formed as impurities, which may have different pharmacological and toxicological profiles. One such identified impurity is the 3-isomer, 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid.[2] Therefore, a robust analytical method to separate and quantify these isomers is crucial for ensuring the purity, safety, and efficacy of sulfasalazine drug products.
Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and minimal sample and reagent consumption.[3] Specifically, micellar electrokinetic chromatography (MEKC), a mode of CE, is well-suited for the separation of neutral and charged analytes, including drug isomers.[4] In MEKC, surfactants are added to the background electrolyte above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling differential partitioning of analytes and leading to their separation.
This application note describes a validated MEKC method for the analysis of sulfasalazine and its 3-isomer.
Experimental
Instrumentation and Consumables:
-
Capillary Electrophoresis System with a UV-Vis detector
-
Fused-silica capillary (e.g., 50 µm i.d., effective length 50 cm)
-
Data acquisition and analysis software
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Reagents and Standards:
-
Sulfasalazine reference standard
-
Sulfasalazine 3-isomer reference standard
-
Sodium dodecyl sulfate (SDS)
-
Sodium tetraborate
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Protocols
1. Preparation of Solutions
-
Background Electrolyte (BGE): 20 mM Borate Buffer (pH 9.2) with 50 mM SDS:
-
Dissolve an appropriate amount of sodium tetraborate and boric acid in deionized water to prepare a 20 mM borate buffer.
-
Adjust the pH to 9.2 with sodium hydroxide.
-
Add sodium dodecyl sulfate (SDS) to a final concentration of 50 mM.
-
Mix thoroughly until all components are dissolved.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Sample Diluent:
-
A mixture of Methanol and Water (50:50, v/v).
-
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of sulfasalazine and its 3-isomer, respectively, in 10 mL of the sample diluent to obtain individual stock solutions.
-
-
Working Standard Solution (100 µg/mL):
-
Dilute the stock solutions with the sample diluent to prepare a mixed working standard solution containing 100 µg/mL of each analyte.
-
2. Capillary Conditioning
-
Flush the new capillary with 1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Equilibrate with the background electrolyte for 15 minutes.
-
Between runs, flush the capillary with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then the background electrolyte for 5 minutes.
3. Capillary Electrophoresis Conditions
| Parameter | Value |
| Capillary | Fused-silica, 50 µm i.d., 60.2 cm total length (50 cm effective length) |
| Background Electrolyte | 20 mM Borate Buffer (pH 9.2) containing 50 mM SDS |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Detection Wavelength | 360 nm |
4. Sample Analysis
-
Prepare the sample by dissolving the sulfasalazine drug substance or a crushed tablet in the sample diluent to a target concentration of 100 µg/mL.
-
Vortex the sample for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a CE vial.
-
Inject the working standard solution followed by the sample solutions.
Data Presentation
Table 1: Migration Times and Resolution
| Analyte | Migration Time (min) | Resolution (Rs) |
| Sulfasalazine | ~8.5 | - |
| This compound | ~9.2 | > 2.0 |
Note: The migration times are approximate and may vary depending on the specific instrument and capillary conditions.
Visualization
Caption: Experimental workflow for sulfasalazine isomer analysis by CE.
Caption: Principle of MEKC separation for sulfasalazine isomers.
Conclusion
The developed capillary electrophoresis method provides a reliable and efficient means for the separation and analysis of sulfasalazine and its positional 3-isomer. The use of MEKC allows for excellent resolution between the two compounds. This application note serves as a comprehensive guide for the implementation of this method in a quality control or research setting.
References
- 1. CN111410631A - Preparation method of sulfasalazine impurity D - Google Patents [patents.google.com]
- 2. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Sulfasalazine Impurities in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the identification and quantification of impurities in sulfasalazine drug substances and formulations. Ensuring the purity of sulfasalazine, a critical medication for inflammatory conditions, is paramount for its safety and efficacy.[1] This guide outlines various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, to detect and characterize process-related impurities and degradation products. Detailed methodologies, validation parameters, and data presentation formats are provided to assist researchers and quality control professionals in maintaining the stringent quality standards required for pharmaceutical products.
Introduction to Sulfasalazine and its Impurities
Sulfasalazine is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune conditions.[1] The chemical structure of sulfasalazine, containing an azo bond and a sulfonamide linkage, makes it susceptible to degradation under various conditions such as hydrolysis, oxidation, and photolysis.[2] Impurities in the final drug product can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1]
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines for the control of impurities in pharmaceutical products.[1] Therefore, robust and validated analytical methods are essential to ensure the quality, safety, and efficacy of sulfasalazine formulations.
Commonly encountered impurities in sulfasalazine include starting materials, by-products of the synthesis, and degradation products. Some known impurities that have been characterized include:
-
Sulfapyridine: A starting material in the synthesis of sulfasalazine.[3]
-
2-[[p-(2-pyridylsulfamoyl)-phenyl]azo]hydroxybenzene (I) [3]
-
3-[[P-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid (II) [3]
-
5-[[p-[4-(2-pyridylanilino)]-N-phenyl]azo]salicylic acid (III) [3]
Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are crucial to identify potential degradation products and to develop stability-indicating analytical methods.[2][4] Studies have shown that sulfasalazine is particularly susceptible to degradation under alkaline hydrolysis.[2][4][5][6]
Analytical Techniques for Impurity Profiling
A variety of analytical techniques can be employed for the identification and quantification of sulfasalazine impurities. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurity, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of sulfasalazine and its impurities due to its high resolution, sensitivity, and specificity.[1] Reverse-phase HPLC (RP-HPLC) with UV detection is a common approach.
Workflow for HPLC Analysis of Sulfasalazine Impurities
Caption: General workflow for the analysis of sulfasalazine impurities using HPLC.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and versatile technique for the separation and identification of impurities. It is particularly useful for rapid screening and as a complementary technique to HPLC. A TLC-densitometric method allows for the quantitative determination of sulfasalazine and its impurities.[7][8][9]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative determination of sulfasalazine in bulk and pharmaceutical formulations.[10] While it may not be suitable for separating and quantifying individual impurities, it can be a valuable tool for overall drug content and for monitoring degradation in certain stress studies.[10]
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Sulfasalazine and its Degradation Products
This protocol is based on a validated stability-indicating HPLC method.[2][4]
a. Materials and Reagents:
-
Sulfasalazine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Hydrochloric acid
-
Sodium hydroxide
b. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
c. Chromatographic Conditions:
| Parameter | Condition |
| Column | XTerra® RP18 (4.6 mm × 250 mm, 5 µm)[2][4] |
| Mobile Phase | Methanol and 10 mM Ammonium acetate buffer (pH 7.0) (48:52, v/v)[2][4] |
| Flow Rate | 0.8 mL/min[2][4] |
| Detection Wavelength | 360 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Mode | Isocratic[2][4] |
d. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of sulfasalazine reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Solution: For tablets, grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a suitable solvent, followed by dilution with the mobile phase to a final concentration within the linear range of the method. For suspensions, accurately measure a volume of the suspension and dilute it with the mobile phase.[11]
-
Forced Degradation Samples: Subject sulfasalazine to various stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 30% H2O2, heat, and photolysis) according to ICH guidelines.[2][4] Neutralize the acidic and basic samples before dilution.
e. Method Validation Parameters:
| Parameter | Result |
| Linearity Range | 0.5–50 µg/mL[2][4] |
| Correlation Coefficient (r²) | > 0.999[2][4] |
| Precision (%RSD) | < 2%[2][4] |
| Accuracy (Recovery) | 94–102%[2][4] |
f. Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas with those of the sulfasalazine reference standard. The percentage of each impurity can be calculated using the following formula:
% Impurity = (Area of Impurity Peak / Area of Sulfasalazine Peak) x 100
Protocol 2: TLC-Densitometric Method for the Determination of Sulfasalazine and its Impurities
This protocol is based on a validated TLC-densitometric method.[7][8][9]
a. Materials and Reagents:
-
Sulfasalazine reference standard
-
Ethyl acetate
-
Methanol
-
Ammonia solution (25%)
-
TLC plates (silica gel 60 F254)
b. Instrumentation:
-
TLC applicator
-
TLC developing chamber
-
Densitometer (scanner)
-
UV lamp
c. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Aluminum plates precoated with silica gel 60 F254[7][8] |
| Mobile Phase | Ethyl acetate–methanol–ammonia 25% (10:7:3, v/v/v)[7][8] |
| Detection Wavelength | 360 nm[7][8] |
| Application Volume | 10 µL |
| Development Distance | 95 mm[9] |
d. Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of sulfasalazine in a suitable solvent (e.g., a mixture of alcohol and 2 M ammonium hydroxide (4:1)) at a concentration of 1 mg/mL.[12]
-
Sample Solution: Prepare a sample solution of the sulfasalazine formulation at a concentration of 1 mg/mL in the same solvent.[9]
e. Method Validation Parameters:
| Parameter | Result |
| Linearity Range | 20–120 ng/spot[7][8] |
| Limit of Detection (LOD) | 17.11 ng/spot[7][8] |
| Limit of Quantification (LOQ) | 51.84 ng/spot[7][8] |
| Precision (%RSD) | 1.43%–4.28%[7][8] |
| Accuracy (%RSD) | 1.64%–4.27%[7][8] |
f. Data Analysis: After development, dry the TLC plate and scan it using a densitometer at 360 nm. Identify the spots based on their Rf values and quantify the impurities by comparing the peak areas with the standard.
Sulfasalazine Impurity Identification Pathway
Caption: Logical relationship of sulfasalazine synthesis and the origin of impurities.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters for the described analytical methods.
Table 1: HPLC Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.5–50 µg/mL | [2][4][5][6] |
| Correlation Coefficient (r²) | > 0.999 | [2][4] |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantification (LOQ) | Not specified | |
| Precision (%RSD) | < 2% | [2][4][5][6] |
| Accuracy (Recovery) | 94–102% | [2][4][5][6] |
Table 2: TLC-Densitometric Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 20–120 ng/spot | [7][8] |
| Correlation Coefficient (r²) | Not specified | |
| Limit of Detection (LOD) | 17.11 ng/spot | [7][8] |
| Limit of Quantification (LOQ) | 51.84 ng/spot | [7][8] |
| Precision (%RSD) | 1.43%–4.28% | [7][8] |
| Accuracy (%RSD) | 1.64%–4.27% | [7][8] |
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the identification and quantification of impurities in sulfasalazine formulations. The HPLC method offers high sensitivity and resolution for separating a wide range of impurities, while the TLC-densitometric method serves as a valuable tool for rapid screening and quantification. Adherence to these protocols will enable researchers and quality control professionals to ensure the quality, safety, and regulatory compliance of sulfasalazine products. Further characterization of unknown impurities may require the use of hyphenated techniques such as LC-MS.[1]
References
- 1. veeprho.com [veeprho.com]
- 2. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. : Saini, Balraj : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. phmethods.net [phmethods.net]
- 11. High-speed liquid chromatographic analysis of sulfasalazine (salicylazosulfapyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uspbpep.com [uspbpep.com]
Application Notes and Protocols for the Structural Elucidation of Sulfasalazine Isomers using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules, including active pharmaceutical ingredients (APIs) and their related isomers. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to distinguish sulfasalazine from its potential positional isomers, which can arise as impurities during the synthesis process. The methodologies outlined herein are crucial for ensuring the quality, safety, and efficacy of sulfasalazine drug products.
Introduction
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] Its molecular structure consists of sulfapyridine and 5-aminosalicylic acid linked by an azo bond. During the synthesis of sulfasalazine, positional isomers can be formed as process-related impurities.[2] The most common isomer is where the azo linkage is at the 3-position of the salicylic acid moiety, as opposed to the desired 5-position in sulfasalazine. Differentiating these isomers is critical as their pharmacological and toxicological profiles may differ significantly.
NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and correlation spectra, provides a definitive method for the structural characterization of these isomers. This document details the experimental protocols for sample preparation, and the acquisition and analysis of 1D ¹H and ¹³C NMR, as well as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
Structural Isomers of Sulfasalazine
The primary structures of sulfasalazine and its 3-azo isomer are depicted below. The key difference lies in the substitution pattern on the salicylic acid ring.
-
Sulfasalazine (5-azo isomer): 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid[3]
-
Sulfasalazine 3-isomer: 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid[2]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of the sulfasalazine sample or isolated isomer.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. It is a good solvent for sulfasalazine and its isomers, and its residual solvent peak does not significantly overlap with analyte signals.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, a known amount of an internal standard, such as maleic acid, can be added.
NMR Data Acquisition
All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range (e.g., -2 to 16 ppm), and a relaxation delay of at least 5 seconds for accurate integration.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
A standard suite of 2D NMR experiments is essential for complete structural assignment.[4][5]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[4]
A detailed, step-by-step guide for setting up these 2D experiments on a Bruker spectrometer is provided in the supplementary information of various online resources. General acquisition parameters are summarized in the table below.
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpppqf | hsqcedetgpsisp2.4 | hmbcgplpndqf |
| Number of Scans (NS) | 2-4 | 2-8 | 8-16 |
| Number of Increments (F1) | 256-512 | 128-256 | 256-512 |
| Spectral Width (F2 - ¹H) | ~16 ppm | ~16 ppm | ~16 ppm |
| Spectral Width (F1 - ¹H/¹³C) | ~16 ppm | ~180 ppm | ~220 ppm |
| Relaxation Delay (d1) | 1-2 s | 1-2 s | 1.5-2 s |
Data Presentation and Interpretation
Predicted ¹H NMR Spectral Data for Sulfasalazine and its 3-Azo Isomer
| Proton Assignment | Sulfasalazine (5-azo isomer) ¹H Chemical Shift (ppm) [6] | Predicted 3-Azo Isomer ¹H Chemical Shift (ppm) | Expected Multiplicity |
| H-3' | 8.27 (d, J = 2.7 Hz) | ~ 7.8 | d |
| H-5'/H-9' | 7.99 (d, J = 8.6 Hz) | ~ 8.1 | d |
| H-6'/H-8' | 7.87 (d, J = 8.6 Hz) | ~ 7.9 | d |
| H-4' | 7.80 (dd, J = 8.8, 2.7 Hz) | ~ 7.4 | dd |
| H-Pyridine | 7.77 – 7.71 (m) | ~ 7.8 | m |
| H-6 | 7.21 (d, J = 8.7 Hz) | ~ 7.1 | d |
| H-Pyridine | 6.86 (t, J = 6.2 Hz) | ~ 6.9 | t |
| H-Pyridine | 6.73 (d, J = 8.8 Hz) | ~ 6.8 | d |
| OH/NH | 5.35 (br) | ~ 11-13 | br s |
Note: Predicted values are estimates and may vary. Experimental verification is required.
The key differentiating features in the ¹H NMR spectrum will be the chemical shifts and coupling patterns of the protons on the salicylic acid ring. In sulfasalazine, the protons at the 3', 4', and 6' positions will show a characteristic AX and ABX spin system. For the 3-azo isomer, a different splitting pattern is expected due to the change in substitution.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of sulfasalazine isomers using NMR spectroscopy.
Distinguishing Isomers with 2D NMR
-
COSY: The COSY spectrum will be instrumental in confirming the proton connectivity within the salicylic acid and sulfapyridine rings. For the 5-azo isomer (sulfasalazine), correlations will be observed between H-3' and H-4', and between H-4' and H-6. For the 3-azo isomer, correlations are expected between H-4, H-5, and H-6 of the salicylic acid moiety.
-
HMBC: The HMBC spectrum is key to unambiguously determining the position of the azo linkage. For sulfasalazine, a long-range correlation is expected between the proton at H-6 and the carbon atom of the azo-linked phenyl ring. Conversely, for the 3-azo isomer, correlations would be observed from protons H-4 and/or H-2 to the azo-linked carbon. Furthermore, correlations from the protons on the sulfapyridine ring to the azo-linked salicylic acid ring will definitively establish the connectivity.
The following diagram illustrates the key HMBC correlations that can be used to differentiate the isomers.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of sulfasalazine and its positional isomers. By employing a combination of 1D and 2D NMR techniques, researchers and drug development professionals can confidently identify and characterize these compounds. The detailed protocols and interpretation guidelines provided in this document serve as a valuable resource for ensuring the chemical integrity of sulfasalazine, thereby contributing to the development of safe and effective medicines. When experimental data for isomers is unavailable, computational prediction of NMR spectra offers a valuable alternative to guide structural assignment.
References
- 1. NIH 3D [3d.nih.gov]
- 2. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Small-Scale Synthesis of Sulfasalazine 3-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine is a well-established anti-inflammatory drug, a conjugate of sulfapyridine and 5-aminosalicylic acid (5-ASA). Positional isomers of sulfasalazine are of significant interest as reference standards in impurity profiling and for investigating structure-activity relationships. This document provides a detailed protocol for the small-scale laboratory synthesis of the sulfasalazine 3-isomer, also known as 3-[[p-(2-Pyridylsulfamoyl)phenyl]azo]salicylic acid or Sulfasalazine Impurity F. The synthesis involves the diazotization of sulfapyridine and its subsequent coupling to 3-aminosalicylic acid.
Synthesis Pathway
The synthesis of the this compound is a two-step process. The first step is the diazotization of sulfapyridine to form a diazonium salt. The second step is the azo coupling of this diazonium salt with 3-aminosalicylic acid.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Sulfapyridine | ≥98% | Sigma-Aldrich |
| 3-Aminosalicylic acid | ≥97% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Merck |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Distilled Water (H₂O) | ||
| Ice |
Step 1: Diazotization of Sulfapyridine
-
In a 100 mL beaker, dissolve 2.5 g (10 mmol) of sulfapyridine in a mixture of 10 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled sulfapyridine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the sulfapyridine diazonium salt and is used immediately in the next step.
Step 2: Azo Coupling with 3-Aminosalicylic Acid
-
In a 250 mL beaker, dissolve 1.53 g (10 mmol) of 3-aminosalicylic acid in 50 mL of a 10% aqueous sodium carbonate solution.
-
Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the freshly prepared cold sulfapyridine diazonium salt solution from Step 1 to the cold 3-aminosalicylic acid solution over 30 minutes. A colored precipitate should form.
-
Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for 2-3 hours.
-
After the reaction is complete, acidify the mixture to a pH of 4-5 by the slow addition of 2M hydrochloric acid.
-
Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50-60 °C overnight.
Purification
-
The crude this compound can be purified by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v).
-
Monitor the purification process by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexanes, 7:3 v/v).
-
Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the final product in a vacuum oven.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | [1] |
| Synonyms | This compound, Sulfasalazine Impurity F | [1] |
| CAS Number | 66364-71-4 | [1] |
| Molecular Formula | C₁₈H₁₄N₄O₅S | [1] |
| Molecular Weight | 398.39 g/mol | [1] |
| Appearance | Off-white to yellowish solid | Inferred from typical azo compounds |
| Purity (by HPLC) | >95% (after purification) | Expected outcome |
| Expected Yield | 60-70% | Estimated based on similar reactions |
Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.[2]
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons of the salicylic acid and sulfapyridine moieties, as well as exchangeable protons for the hydroxyl, carboxylic acid, and sulfonamide groups.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for all carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy (KBr): Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (sulfonamide), C=O (carboxylic acid), S=O (sulfonamide), and N=N (azo) functional groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.
Experimental Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols: Evaluation of Sulfasalazine 3-Isomer Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] Its therapeutic effects are attributed to a combination of anti-inflammatory, immunosuppressive, and antibacterial properties.[1][2] The mechanism of action, while not entirely elucidated, involves the inhibition of inflammatory pathways, including the NF-κB signaling cascade, modulation of reactive oxygen species (ROS), and induction of ferroptosis.[3][4] Sulfasalazine is a prodrug that is metabolized in the colon by bacterial azoreductases into its two primary metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA).[1][5]
During the synthesis of sulfasalazine, various impurities can be generated, one of which is the sulfasalazine 3-isomer, chemically identified as 3-[[p-(2-Pyridylsulfamoyl)phenyl]azo]salicylic acid. While the parent compound has been extensively studied, there is a notable lack of publicly available data on the biological activity of this specific isomer. Understanding the pharmacological profile of such isomers is crucial for drug development and ensuring the safety and efficacy of the final pharmaceutical product.
These application notes provide a comprehensive framework of cell-based assays to characterize and compare the biological activity of the this compound against the parent sulfasalazine compound. The protocols detailed below focus on three key areas of sulfasalazine's known activity: NF-κB inhibition, ROS modulation, and induction of ferroptosis.
Data Presentation
Currently, there is no publicly available quantitative data from cell-based assays specifically evaluating the activity of this compound. The tables below are presented as templates for researchers to populate with their experimental data when comparing the activity of sulfasalazine and its 3-isomer.
Table 1: Comparative IC50 Values for NF-κB Inhibition
| Compound | Cell Line | Stimulation | IC50 (µM) |
| Sulfasalazine | Jurkat | TNF-α | Data to be determined |
| This compound | Jurkat | TNF-α | Data to be determined |
| Sulfasalazine | SW620 | TNF-α | Data to be determined |
| This compound | SW620 | TNF-α | Data to be determined |
Table 2: Comparative Analysis of Reactive Oxygen Species (ROS) Production
| Compound (Concentration) | Cell Line | Fold Change in ROS vs. Control |
| Sulfasalazine (X µM) | RAW 264.7 | Data to be determined |
| This compound (X µM) | RAW 264.7 | Data to be determined |
| Positive Control (e.g., H2O2) | RAW 264.7 | Data to be determined |
Table 3: Comparative Viability in Ferroptosis Induction Assays
| Compound (Concentration) | Cell Line | % Cell Viability |
| Sulfasalazine (X µM) | HT-1080 | Data to be determined |
| This compound (X µM) | HT-1080 | Data to be determined |
| Erastin (Positive Control) | HT-1080 | Data to be determined |
| Ferrostatin-1 (Inhibitor) + Sulfasalazine | HT-1080 | Data to be determined |
| Ferrostatin-1 (Inhibitor) + this compound | HT-1080 | Data to be determined |
Experimental Protocols
NF-κB Activation Assay (Reporter Gene Assay)
This protocol is designed to quantify the inhibition of the NF-κB signaling pathway.
Signaling Pathway Diagram:
Caption: NF-κB signaling pathway and the inhibitory action of sulfasalazine.
Experimental Workflow Diagram:
Caption: Workflow for the NF-κB reporter gene assay.
Materials:
-
Human Jurkat T cells or SW620 colon adenocarcinoma cells
-
RPMI-1640 or DMEM medium with 10% FBS
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Sulfasalazine and this compound
-
Recombinant human TNF-α
-
Luciferase assay system
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
96-well cell culture plates
Protocol:
-
Seed Jurkat or SW620 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Transfect the cells with an NF-κB luciferase reporter plasmid according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of sulfasalazine or this compound. Incubate for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Perform a cell viability assay on a parallel plate to normalize the luciferase data.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percentage of NF-κB inhibition for each concentration relative to the TNF-α stimulated control.
-
Determine the IC50 values for both compounds.
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular production of ROS.
Experimental Workflow Diagram:
Caption: Workflow for the ROS detection assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Sulfasalazine and this compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H2O2) as a positive control
-
Black, clear-bottom 96-well plates
Protocol:
-
Seed RAW 264.7 cells at a density of 2 x 10^4 cells/well in a black, clear-bottom 96-well plate and incubate overnight.
-
Remove the culture medium and treat the cells with various concentrations of sulfasalazine or this compound in serum-free medium for the desired time (e.g., 1-4 hours). Include a positive control (H2O2) and an untreated control.
-
Remove the treatment medium and wash the cells once with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Express the results as a fold change in fluorescence intensity compared to the untreated control.
Ferroptosis Induction Assay
This protocol assesses the ability of the compounds to induce ferroptosis, a form of iron-dependent regulated cell death.
Signaling Pathway Diagram:
Caption: Sulfasalazine-induced ferroptosis pathway.
Experimental Workflow Diagram:
References
- 1. Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies | MDPI [mdpi.com]
- 2. Login | SynZeal [synzeal.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
resolving co-elution of sulfasalazine and its 3-isomer in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of sulfasalazine and its 3-isomer during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide offers a systematic approach to resolving co-elution issues between sulfasalazine and its positional isomer.
My chromatogram shows co-elution or poor resolution between sulfasalazine and its 3-isomer. What should I do?
Co-elution of closely related isomers is a common challenge in HPLC. The key is to systematically adjust chromatographic parameters to enhance the selectivity (α) and efficiency (N) of your separation.[1][2] Follow the workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for resolving HPLC co-elution.
Detailed Troubleshooting Steps
Step 1: Verify System Suitability
Before modifying the method, ensure your HPLC system and column are performing correctly. Contamination or column degradation can lead to poor peak shape and resolution.[3]
-
Blank Injection: Run a blank (mobile phase) injection to check for ghost peaks or baseline noise, which could indicate contamination.
-
Column Health: If peak shapes for all compounds are poor (e.g., tailing or fronting), the column may be contaminated or degraded. Try cleaning the column according to the manufacturer's instructions or replace it.
Step 2: Optimize Mobile Phase Composition
Adjusting the mobile phase is the most powerful way to influence selectivity (α), which is crucial for separating closely related compounds.[1][4]
-
2a. Adjust Mobile Phase pH: Sulfasalazine is an ionizable compound with multiple pKa values.[5] Changing the mobile phase pH alters its degree of ionization, which can dramatically affect its interaction with the stationary phase and improve separation.
-
Action: Adjust the buffer pH by ±0.5 pH units and observe the effect on resolution. Ensure you stay within the stable pH range of your column (typically pH 2-8 for standard silica columns).[3]
-
-
2b. Adjust Organic Solvent Ratio: In reversed-phase HPLC, modifying the percentage of the organic solvent (like acetonitrile or methanol) changes the retention factor (k).[4]
-
Action: Decrease the percentage of the organic solvent to increase the retention time of both compounds.[4] This longer interaction time with the stationary phase can sometimes be sufficient to improve resolution.
-
-
2c. Change Organic Solvent Type: Acetonitrile and methanol have different solvent properties and can offer different selectivity.
-
Action: If you are using acetonitrile, try switching to methanol (or vice versa) while adjusting the concentration to achieve similar retention times.
-
Step 3: Modify Operational Parameters
-
3a. Change Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
3b. Decrease Flow Rate: Lowering the flow rate can enhance column efficiency (N).[2][6]
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase run time but may provide the necessary boost in resolution.[2]
-
Step 4: Change Stationary Phase
If the above steps do not provide adequate separation, the interaction between your analytes and the column chemistry is not selective enough.
-
Action: Switch to a column with a different stationary phase.[4] If using a standard C18 column, consider trying a C18 from a different manufacturer (as bonding technologies differ), a phenyl-hexyl column (for potential π-π interactions), or a polar-embedded phase column.
Frequently Asked Questions (FAQs)
Q1: Why are sulfasalazine and its 3-isomer so difficult to separate?
Isomers possess the same mass and have very similar chemical structures and physicochemical properties, such as polarity. This makes them challenging to separate using standard chromatographic techniques. Effective separation relies on exploiting subtle differences in their structure by optimizing the selectivity (α) of the chromatographic system.[7]
Q2: What is the first parameter I should adjust to improve resolution?
The first and most effective parameter to adjust is the mobile phase composition, specifically its pH.[1][4] For ionizable compounds like sulfasalazine, pH has a profound impact on retention and selectivity, offering the greatest potential to resolve co-eluting peaks.
Q3: How does resolution relate to efficiency, selectivity, and retention?
The resolution (Rs) between two peaks is determined by three key factors: column efficiency (N), selectivity (α), and the retention factor (k). Optimizing these parameters is fundamental to achieving good separation.[1]
Caption: The relationship between Resolution (Rs) and its core factors.
Q4: Can I just use a longer column to solve my co-elution problem?
Using a longer column or one packed with smaller particles increases column efficiency (N), which can improve resolution.[1] However, this approach also leads to significantly longer analysis times and higher system backpressure. It is often more practical and effective to first focus on optimizing selectivity (α) by adjusting the mobile phase, as this has a more powerful effect on peak separation.[1][4]
Q5: What are some established HPLC methods I can use as a starting point?
Several validated HPLC methods for sulfasalazine analysis have been published. These can serve as excellent starting points for your method development.
| Parameter | Method 1[5][8] | Method 2[9][10] | Method 3[11] |
| Column | XTerra® RP18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.5 mm, 5 µm) |
| Mobile Phase | Methanol : 10 mM Ammonium Acetate (pH 7.0) | Acetonitrile : 10 mM Ammonium Acetate (pH 4.6) | Methanol : Water with 0.1% H₃PO₄ (pH 2.25) |
| Composition | 48 : 52 (v/v) | 30 : 70 (v/v) | Gradient Elution |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection (UV) | 360 nm | 361 nm | 254 nm |
| Mode | Isocratic | Isocratic | Gradient |
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. bvchroma.com [bvchroma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplcchina.com [hplcchina.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. tmuj.iautmu.ac.ir [tmuj.iautmu.ac.ir]
- 10. Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma [sid.ir]
- 11. researchgate.net [researchgate.net]
improving the yield and purity of sulfasalazine 3-isomer synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of sulfasalazine 3-isomer synthesis. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: The this compound, also known as Sulfasalazine EP Impurity F, is a positional isomer of the active pharmaceutical ingredient sulfasalazine.[1] Its chemical name is 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid.[1][2] In this isomer, the azo group is attached to the 3-position of the salicylic acid moiety, whereas in the main sulfasalazine product, it is attached at the 5-position.[1][3]
Q2: Why is the 3-isomer formed during sulfasalazine synthesis?
A2: The formation of the 3-isomer is a result of the azo coupling reaction between the diazonium salt of sulfapyridine and 5-aminosalicylic acid (5-ASA).[4] The hydroxyl and carboxyl groups on the salicylic acid ring are activating groups that direct electrophilic substitution. While the 5-position is sterically and electronically favored, some substitution can occur at the 3-position, leading to the formation of the 3-isomer as a byproduct.
Q3: What are the main challenges in synthesizing the this compound with high yield and purity?
A3: The primary challenges include:
-
Controlling Regioselectivity: The synthesis typically yields the 5-isomer as the major product. Directing the azo coupling to the 3-position is a significant hurdle.
-
Separation of Isomers: The 3-isomer and 5-isomer have very similar chemical and physical properties, making their separation difficult.
-
Minimizing Other Impurities: Besides the positional isomer, other byproducts can form during the diazotization and coupling reactions, further complicating purification.[5]
Troubleshooting Guide
Issue 1: Low Yield of the this compound
Q: My reaction is producing very little of the desired 3-isomer. How can I increase its yield?
A: Increasing the yield of the 3-isomer involves manipulating the reaction conditions to favor coupling at the 3-position of salicylic acid. Here are some strategies to explore:
-
Temperature Control: The diazotization reaction should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[6][7] For the coupling reaction, while standard procedures use 5-10 °C, you could experiment with slightly higher temperatures to potentially alter the regioselectivity. However, be aware that higher temperatures can also lead to decomposition of the diazonium salt and increased byproduct formation.[8]
-
pH of the Coupling Reaction: The pH of the coupling reaction is critical. A slightly alkaline pH is typically used for the standard synthesis.[4] You can investigate the effect of varying the pH. A less alkaline medium might influence the electronic distribution of the salicylic acid ring and potentially increase the proportion of the 3-isomer.
-
Solvent System: While aqueous media are common, exploring the use of different solvent systems, such as a mixture of water and methanol, could alter the solubility of the reactants and influence the reaction pathway.[8]
-
Molar Ratios of Reactants: Adjusting the molar ratio of the diazonium salt to 5-aminosalicylic acid could impact the formation of different isomers. Experiment with slight variations from the typical 1:1 ratio.
Issue 2: Difficulty in Separating the 3-Isomer from the 5-Isomer
Q: I am struggling to separate the 3-isomer from the much more abundant 5-isomer. What purification methods are effective?
A: The separation of positional isomers is challenging. A combination of techniques is often necessary:
-
Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent. Experiment with various solvents and solvent mixtures to find a system where the 3-isomer and 5-isomer have different crystallization points.
-
Column Chromatography: This is a powerful technique for separating closely related compounds.[9]
-
Stationary Phase: A high-resolution silica gel or a reversed-phase C18 column can be effective.
-
Mobile Phase: A gradient elution with a mixture of polar and non-polar solvents will likely be necessary. For example, a system of ethyl acetate and methanol with a small amount of ammonia has been used for TLC separation of sulfasalazine and its impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. This can be expensive and time-consuming but offers the best resolution for separating isomers.
Issue 3: Presence of Other Impurities in the Final Product
Q: My final product contains impurities other than the 5-isomer. How can I minimize their formation?
A: The formation of other impurities is often related to side reactions during the synthesis.
-
Incomplete Diazotization: Ensure the complete conversion of sulfapyridine to its diazonium salt by carefully controlling the temperature and the addition of sodium nitrite.[6]
-
Decomposition of the Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature is not kept low or if it is exposed to light. Use the diazonium salt immediately after its preparation.
-
Side Reactions of Salicylic Acid: Under strongly alkaline conditions, salicylic acid can undergo side reactions. Maintain the pH of the coupling reaction within the optimal range.
-
Thorough Washing: After filtration of the crude product, wash it thoroughly with cold water and appropriate solvents to remove unreacted starting materials and soluble impurities.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Sulfasalazine Synthesis
| Parameter | Method 1 | Method 2 | Method 3 | Source |
| Diazotization | ||||
| Sulfapyridine:HCl ratio | 1:4 (molar) | 1:5 (molar) | 1:4 (molar) | [6] |
| Sulfapyridine:NaNO2 ratio | 1:1.10 (molar) | 1:1.06 (molar) | 1:1.10 (molar) | [6] |
| Temperature (°C) | 2 | 5 | 5 | [6] |
| Reaction Time (min) | 20 | 15 | 30 | [6] |
| Coupling Reaction | ||||
| Diazonium salt:5-ASA ratio | Not specified | Not specified | Not specified | |
| Temperature (°C) | 5-10 | 5-10 | 5-10 | [6] |
| pH | 10-11 | 10-11 | 10-11 | [6] |
| Overall Yield (%) | 94.6 | 92.5 | 93.4 | [6] |
| Purity (HPLC, %) | 99.6 | 99.3 | 99.5 | [6] |
Table 2: Alternative Synthesis Method Yields
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:2) | Reaction Temperature (°C) | Yield (%) | Source |
| 4-nitrososulfopyridine | 5-aminosalicylic acid | 1:0.9 (approx.) | 50 | 92.5 | [10] |
| 4-nitrososulfopyridine | 5-aminosalicylic acid | 1:0.45 (approx.) | 50 | 46.3 | [10] |
Experimental Protocols
Protocol 1: General Synthesis of Sulfasalazine (with potential for 3-isomer formation)
This protocol is based on typical methods for synthesizing the 5-isomer, which will also produce the 3-isomer as a byproduct.[4][6]
1. Diazotization of Sulfapyridine a. In a reaction vessel, dissolve sulfapyridine in an aqueous solution of hydrochloric acid (e.g., 4 molar equivalents). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1.1 molar equivalents) dropwise, ensuring the temperature remains below 5 °C. d. Stir the reaction mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
2. Coupling Reaction a. In a separate vessel, dissolve 5-aminosalicylic acid in an aqueous solution of sodium hydroxide. b. Cool this solution to 5-10 °C. c. Slowly add the freshly prepared diazonium salt solution to the 5-aminosalicylic acid solution while maintaining the temperature at 5-10 °C and the pH between 10 and 11. d. Stir the reaction mixture for 1-3 hours. e. Acidify the mixture with hydrochloric acid to precipitate the crude sulfasalazine product. f. Filter the precipitate, wash with cold water, and dry.
Protocol 2: Purification of this compound
This protocol outlines a general approach for separating the 3-isomer from the crude product.
1. Recrystallization a. Dissolve the crude product in a suitable solvent (e.g., dimethylformamide or an alcohol-water mixture) at an elevated temperature. b. Allow the solution to cool slowly. The less soluble isomer may crystallize out first. c. Filter the crystals and analyze the mother liquor for the presence of the other isomer. d. Repeat the process with different solvent systems to enrich the desired 3-isomer.
2. Column Chromatography a. Prepare a silica gel column. b. Dissolve the crude product in a minimum amount of a suitable solvent. c. Load the sample onto the column. d. Elute the column with a gradient of solvents, for example, starting with a less polar mixture (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol). e. Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the purified 3-isomer. f. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Formation of sulfasalazine 5-isomer and 3-isomer during the azo coupling reaction.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. This compound | C18H14N4O5S | CID 135565450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US20200392084A1 - Sulfasalazine salt compositions and methods of using the same - Google Patents [patents.google.com]
- 6. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]
- 7. US8314214B2 - Synthesis of azo bonded immunoregulatory compounds - Google Patents [patents.google.com]
- 8. CN111303022A - Preparation method of sulfasalazine - Google Patents [patents.google.com]
- 9. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies [mdpi.com]
- 10. Preparation method of sulfasalazine - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Labyrinth of Isomeric Analysis: A Technical Support Guide to Sulfasalazine Fragmentation
For researchers, scientists, and drug development professionals encountering challenges in the mass spectrometric analysis of sulfasalazine and its isomers, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). This resource aims to clarify common issues and offer detailed methodologies to ensure accurate and reproducible results.
Sulfasalazine, a cornerstone in the treatment of inflammatory bowel diseases, presents a unique analytical challenge due to the existence of its structural isomers. These isomers, possessing the same mass-to-charge ratio, can often co-elute chromatographically and produce similar fragmentation patterns, leading to potential misidentification and inaccurate quantification. This guide provides a framework for understanding and troubleshooting the mass spectrometry fragmentation of sulfasalazine and its positional isomer, the "3-isomer" (2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to differentiate sulfasalazine from its isomers using mass spectrometry?
A1: The primary challenge lies in the fact that isomers have the same molecular weight and elemental composition. This results in identical precursor ion m/z values in a mass spectrometer. Furthermore, their structural similarities can lead to very similar fragmentation patterns under standard collision-induced dissociation (CID) conditions, making their distinction based solely on mass spectra difficult. Chromatographic separation is often essential for their differentiation.
Q2: What are the expected major fragment ions for sulfasalazine in positive ion ESI-MS/MS?
A2: Sulfasalazine (precursor ion [M+H]⁺ at m/z 399.1) typically undergoes fragmentation at the azo bond and the sulfonamide linkage. The major expected product ions are:
-
m/z 250.1: Corresponding to the sulfapyridine moiety.
-
m/z 156.0: Arising from the cleavage of the S-N bond in the sulfapyridine group.
-
m/z 139.0: Corresponding to the 5-aminosalicylic acid (5-ASA) moiety following cleavage of the azo bond.
-
m/z 92.0: A common fragment from the pyridine ring of sulfapyridine.
Q3: How can I distinguish between sulfasalazine and its 3-isomer if they co-elute?
A3: While challenging, subtle differences in fragmentation patterns can be exploited. The position of the hydroxyl and carboxylic acid groups on the salicylic acid moiety can influence the stability of certain fragment ions. It is hypothesized that the relative abundance of the fragment at m/z 139.0 (5-ASA) and other related fragments may differ between the two isomers. Optimizing collision energy and employing higher-resolution mass spectrometry can help in discerning these minor differences. However, achieving baseline chromatographic separation is the most robust solution.
Q4: What are the key considerations for developing an LC-MS/MS method to separate sulfasalazine isomers?
A4: A successful LC-MS/MS method for isomer separation should focus on:
-
Column Chemistry: Phenyl-hexyl or biphenyl stationary phases often provide better separation for aromatic compounds with subtle structural differences compared to standard C18 columns.
-
Mobile Phase Optimization: A systematic evaluation of mobile phase composition (e.g., acetonitrile vs. methanol), pH, and gradient slope is crucial to maximize selectivity.
-
Flow Rate and Temperature: Lower flow rates and optimized column temperatures can enhance resolution.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of sulfasalazine and its isomers.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor or No Signal for Sulfasalazine | 1. Inappropriate ionization polarity. 2. Suboptimal source parameters (e.g., spray voltage, gas flow, temperature). 3. Sample degradation. 4. Incorrect mobile phase pH. | 1. Sulfasalazine ionizes well in both positive and negative ESI modes. Test both to determine the optimal polarity for your instrument and conditions. 2. Systematically optimize source parameters using a sulfasalazine standard solution. 3. Sulfasalazine is light-sensitive and can degrade. Prepare fresh solutions and protect them from light. 4. Ensure the mobile phase pH is compatible with the ionization of sulfasalazine. |
| Co-elution of Isomers | 1. Inadequate chromatographic selectivity. 2. Inappropriate column choice. 3. Gradient profile not optimized. | 1. Modify the mobile phase composition. Experiment with different organic modifiers (acetonitrile vs. methanol) and additives. 2. Switch to a column with a different stationary phase chemistry (e.g., phenyl-hexyl, biphenyl). 3. Adjust the gradient slope to be shallower over the elution window of the isomers. |
| Indistinguishable Fragmentation Patterns | 1. Insufficient collision energy. 2. Low-resolution mass analyzer. 3. Identical fragmentation pathways for the isomers. | 1. Perform a collision energy optimization study to find an energy level that produces unique fragment ions or significant differences in the relative abundance of common fragments. 2. If available, utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of fragment ions, which may help in their identification and differentiation. 3. If fragmentation patterns remain identical, focus on achieving complete chromatographic separation. |
| In-source Fragmentation | 1. High source temperature or capillary voltage. 2. Presence of easily ionizable matrix components. | 1. Reduce the source temperature and capillary voltage to minimize fragmentation before the analyzer. 2. Improve sample preparation to remove interfering matrix components. Use a divert valve to direct the early and late eluting parts of the chromatogram to waste. |
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of sulfasalazine. Data for the 3-isomer is not yet available in the literature and would require experimental determination.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| Sulfasalazine | 399.1 [M+H]⁺ | 250.1, 156.0, 139.0, 92.0 | 20-35 (Instrument dependent) |
| Sulfasalazine 3-Isomer | 399.1 [M+H]⁺ | Expected to be similar to sulfasalazine, with potential differences in relative abundances. | Requires experimental optimization. |
Experimental Protocol: LC-MS/MS Method for Sulfasalazine Analysis
This protocol provides a starting point for the analysis of sulfasalazine and can be adapted for the separation of its isomers.
1. Sample Preparation:
-
Prepare stock solutions of sulfasalazine in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentration with the initial mobile phase.
2. Liquid Chromatography:
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10-90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues encountered during the mass spectrometric analysis of sulfasalazine isomers.
Caption: Troubleshooting workflow for sulfasalazine isomer analysis.
This technical support guide provides a comprehensive starting point for researchers working with sulfasalazine and its isomers. By understanding the potential challenges and systematically applying the troubleshooting strategies outlined, scientists can achieve reliable and accurate mass spectrometric data. Further experimental investigation into the specific fragmentation patterns of sulfasalazine isomers is warranted to enhance the analytical tools available for their differentiation.
Technical Support Center: Optimization of Mobile Phase for Sulfasalazine Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase for sulfasalazine isomer separation.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of sulfasalazine that I might encounter?
A1: Besides sulfasalazine (5-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid), a common positional isomer is 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid.[1] Other related substances and potential impurities may also be present depending on the synthesis route and storage conditions.
Q2: What is a good starting point for mobile phase composition for sulfasalazine isomer separation?
A2: A good starting point for reversed-phase HPLC (RP-HPLC) is a mobile phase consisting of a mixture of methanol or acetonitrile and an aqueous buffer. For example, a mixture of methanol and 10 mM ammonium acetate buffer at a pH of around 7.0 has been shown to be effective in separating sulfasalazine from its degradation products, which can be a good initial condition for isomer separation as well.[2] Another starting point could be a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[3]
Q3: Why is the pH of the mobile phase critical for the separation of sulfasalazine isomers?
A3: The pH of the mobile phase is a crucial parameter as it influences the ionization state of the acidic and basic functional groups in the sulfasalazine molecule and its isomers.[4] Sulfasalazine has multiple pKa values, and slight changes in the mobile phase pH can significantly alter the retention times and selectivity between the isomers, potentially leading to improved resolution.
Q4: Should I use isocratic or gradient elution for separating sulfasalazine isomers?
A4: The choice between isocratic and gradient elution depends on the complexity of the sample and the similarity of the isomers. For separating closely related isomers, a shallow gradient elution is often advantageous as it can provide better resolution compared to an isocratic method.[4] However, a well-optimized isocratic method can also be sufficient and offers the benefit of simpler operation and shorter equilibration times.
Troubleshooting Guide
Problem 1: Poor or no resolution between sulfasalazine and its isomer(s).
-
Possible Cause: The mobile phase composition is not optimal for differentiating the small structural differences between the isomers.
-
Solution:
-
Adjust the organic modifier-to-aqueous buffer ratio: Systematically vary the percentage of methanol or acetonitrile in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Change the organic modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order or improve the separation of closely eluting peaks.
-
Optimize the mobile phase pH: This is a powerful tool for separating ionizable compounds like sulfasalazine isomers. Experiment with a range of pH values around the pKa values of the analytes. Small adjustments in pH can have a significant impact on selectivity.
-
Change the buffer or ionic strength: The type and concentration of the buffer can influence the separation. Try different buffer systems (e.g., phosphate, acetate) and concentrations.
-
Problem 2: Peak tailing for sulfasalazine or its isomers.
-
Possible Cause: Secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.
-
Solution:
-
Adjust mobile phase pH: Peak tailing for acidic or basic compounds can often be minimized by adjusting the pH to ensure a single ionic form of the analyte is present.
-
Add a competing base or acid: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce peak tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can be beneficial.
-
Check for column degradation: A loss of stationary phase or contamination can lead to peak tailing. Try flushing the column or using a new column.
-
Problem 3: Unstable retention times.
-
Possible Cause: Inconsistent mobile phase preparation, temperature fluctuations, or inadequate column equilibration.
-
Solution:
-
Ensure accurate mobile phase preparation: Always prepare the mobile phase fresh and ensure accurate measurement of all components. Premixing the mobile phase is generally recommended over online mixing for better reproducibility.
-
Use a column thermostat: Temperature fluctuations can affect retention times. Using a column oven will ensure a stable operating temperature.
-
Equilibrate the column properly: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This is especially important for gradient methods.
-
Experimental Protocols
Below are examples of HPLC conditions that have been used for the analysis of sulfasalazine and its related compounds. These can serve as a starting point for developing a method for isomer separation.
Table 1: Example HPLC Methods for Sulfasalazine Analysis
| Parameter | Method 1[2] | Method 2[5] | Method 3[6] |
| Column | XTerra® RP18 (250 mm × 4.6 mm, 5 µm) | Chromatopak C-18 (250 mm × 4.6 mm, 5 µm) | C18 (250 mm × 4.5 mm, 5 µm) |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate (pH 7.0) (48:52, v/v) | Acetonitrile: 10 mM Ammonium Acetate (pH 4.5) (70:30, v/v) | Methanol: Water with 0.1% H3PO4 (pH 2.25) (Gradient) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection | UV at 360 nm | UV at 362 nm | DAD at 254 nm |
| Elution Mode | Isocratic | Isocratic | Gradient |
Visualizations
Workflow for Mobile Phase Optimization
Caption: A logical workflow for the systematic optimization of the mobile phase.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree to guide troubleshooting efforts for poor resolution.
References
- 1. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Sulfasalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
minimizing the formation of sulfasalazine 3-isomer during manufacturing
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of the sulfasalazine 3-isomer impurity during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it a concern?
A1: The this compound, also known as 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid, is a process-related impurity formed during the synthesis of sulfasalazine.[1] It is a structural isomer of the active pharmaceutical ingredient (API), sulfasalazine (5-isomer). The presence of this isomer is a critical quality attribute that must be controlled to ensure the purity, safety, and efficacy of the final drug product. Regulatory agencies have strict limits on the levels of such impurities.
Q2: How is the this compound formed during manufacturing?
A2: The formation of the this compound occurs during the azo coupling reaction between the diazonium salt of sulfapyridine and salicylic acid. Salicylic acid has two activating groups, the hydroxyl (-OH) and the carboxyl (-COOH) groups, which are ortho- and para-directing. The desired product, sulfasalazine, is the 5-isomer, where the azo group is in the para position relative to the hydroxyl group. However, coupling can also occur at the 3-position (ortho to the hydroxyl group), leading to the formation of the 3-isomer impurity. The regioselectivity of this reaction is influenced by various process parameters.
Q3: What are the key process parameters that influence the formation of the 3-isomer?
A3: The critical process parameters that affect the formation of the this compound include reaction temperature, pH, and the rate of addition of the diazonium salt solution. Tightly controlling these parameters is essential to favor the formation of the desired 5-isomer and minimize the 3-isomer.
Q4: What analytical methods are used to detect and quantify the this compound?
A4: Several analytical techniques can be employed to identify and quantify the 3-isomer of sulfasalazine. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying sulfasalazine and its related impurities.[2] Other methods such as Thin-Layer Chromatography (TLC) coupled with densitometry can also be used for detection and estimation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during sulfasalazine synthesis that may lead to elevated levels of the 3-isomer impurity.
| Issue | Potential Cause | Recommended Action |
| High levels of 3-isomer detected in the crude product | Inadequate Temperature Control During Diazotization: Temperatures above the recommended 0-5 °C can lead to the decomposition of the diazonium salt, potentially affecting the selectivity of the subsequent coupling reaction. | Ensure the diazotization reaction is maintained at a stable temperature between 0-5 °C using a properly calibrated cooling system. |
| Incorrect pH During Coupling Reaction: The pH of the coupling reaction mixture significantly influences the position of the azo coupling on the salicylic acid ring. A non-optimal pH can favor the formation of the 3-isomer. | The coupling reaction should be carried out under slightly alkaline conditions. The pH should be carefully monitored and controlled throughout the reaction. | |
| Fast Addition of Diazonium Salt: A rapid addition of the diazonium salt solution can create localized areas of high concentration, potentially altering the reaction kinetics and favoring the formation of the 3-isomer. | Add the diazonium salt solution to the salicylic acid solution slowly and at a controlled rate to ensure uniform mixing and reaction conditions. | |
| Inconsistent Isomer Ratio Between Batches | Variability in Raw Material Quality: The purity of the starting materials, sulfapyridine and salicylic acid, can impact the impurity profile of the final product. | Use well-characterized and high-purity raw materials. Perform quality control checks on incoming materials to ensure consistency. |
| Fluctuations in Process Parameters: Inconsistent control of temperature, pH, or addition rates between batches will lead to variable isomer ratios. | Implement strict process controls with well-defined operating ranges for all critical parameters. Utilize automated systems for better control and reproducibility. | |
| Difficulty in Purifying the Final Product to Remove the 3-Isomer | High Initial Formation of the 3-Isomer: If the initial synthesis results in a high percentage of the 3-isomer, subsequent purification steps may not be sufficient to bring it within the acceptable limits. | Focus on optimizing the synthesis step to minimize the formation of the 3-isomer from the outset. |
| Inefficient Crystallization/Purification Method: The chosen solvent system and crystallization conditions may not be optimal for selectively removing the 3-isomer. | Develop and validate a robust crystallization process. Experiment with different solvent systems and cooling profiles to maximize the separation of the isomers. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Quantification
This protocol outlines a general method for the separation and quantification of sulfasalazine and its 3-isomer.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both isomers have significant absorbance (e.g., 360 nm).[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
3. Sample Preparation:
-
Accurately weigh and dissolve the sulfasalazine sample in a suitable solvent (e.g., a mixture of the mobile phase or a solvent in which both isomers are soluble).
-
Dilute the sample to a known concentration that falls within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm filter before injection.
4. Standard Preparation:
-
Prepare a stock solution of a sulfasalazine reference standard and a 3-isomer reference standard.
-
Prepare a series of calibration standards by diluting the stock solutions to different concentrations to establish a calibration curve.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks for sulfasalazine and the 3-isomer based on their retention times, which are determined by injecting the individual reference standards.
-
Quantify the amount of the 3-isomer in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for the synthesis of sulfasalazine, highlighting the critical steps where the 3-isomer impurity can be formed.
Caption: A logical troubleshooting flowchart for addressing high levels of this compound.
References
Technical Support Center: Bioanalysis of Sulfasalazine and its Isomers
Welcome to the technical support center for the bioanalysis of sulfasalazine and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of sulfasalazine and its 3-isomer, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Q1: I am observing poor reproducibility and accuracy in my quality control (QC) samples for sulfasalazine 3-isomer. Could this be due to matrix effects?
A1: Yes, poor reproducibility and accuracy are common indicators of matrix effects.[1] Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[2][3] This can cause variability in the measured concentration of your analyte. It is also possible that the this compound is more susceptible to these effects than the parent sulfasalazine due to slight differences in its physicochemical properties arising from the different position of the azo linkage on the salicylic acid ring.
Q2: My calibration curve for this compound is non-linear, especially at lower concentrations. What could be the cause?
A2: Non-linearity in the calibration curve, particularly at the lower limit of quantification (LLOQ), is another sign of matrix effects.[1] This can happen if the matrix effect is not consistent across the concentration range. At lower concentrations, the signal-to-noise ratio is smaller, making the analysis more susceptible to interference. You may also be observing ion suppression, which disproportionately affects the signal at lower analyte concentrations.
Q3: How can I confirm that the issues I'm seeing are due to matrix effects and not other sources of error?
A3: To definitively identify matrix effects, you should perform a post-column infusion experiment and a quantitative matrix effect assessment.
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram. A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any fluctuation in the baseline signal of the analyte indicates a matrix effect at that retention time.[3]
-
Quantitative Assessment: This is done by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[3] The ratio of these peak areas is the matrix factor (MF). An MF value significantly different from 1 indicates the presence of matrix effects.
Q4: I have confirmed the presence of matrix effects for this compound. What are the first steps I should take to mitigate them?
A4: The initial steps to mitigate matrix effects should focus on improving sample preparation and optimizing chromatographic conditions.
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components. Consider switching from a simple protein precipitation (PPT) to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Adjust your LC method to separate the this compound from the co-eluting matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or using a different type of analytical column.[2]
Q5: Are positional isomers like sulfasalazine and its 3-isomer likely to have different matrix effects?
A5: Yes, it is possible. Although they have the same mass, their different chemical structures can lead to differences in their physicochemical properties, such as polarity and ionization efficiency.[4] This can affect how they interact with the stationary phase of the LC column and how they are ionized in the mass spectrometer. Consequently, they may have different retention times and be affected differently by co-eluting matrix components. Therefore, a bioanalytical method validated for sulfasalazine may not be directly applicable to its 3-isomer without a thorough evaluation of matrix effects for the isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects in LC-MS/MS bioanalysis?
A1: The primary cause of matrix effects is the presence of co-eluting endogenous compounds from the biological matrix, such as phospholipids, salts, and metabolites.[3] These molecules can compete with the analyte for ionization in the MS source, leading to ion suppression or enhancement.[2]
Q2: How is the matrix factor (MF) calculated and interpreted?
A2: The matrix factor is calculated as follows:
MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Q3: Can the use of a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?
A3: Yes, using a SIL-IS is a highly effective strategy to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.
Q4: What are the regulatory requirements for assessing matrix effects during bioanalytical method validation?
A4: Regulatory agencies like the FDA and EMA require the evaluation of matrix effects as part of bioanalytical method validation.[2] This typically involves assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable.
Q5: Are there alternative ionization techniques that are less prone to matrix effects?
A5: Atmospheric pressure chemical ionization (APCI) is generally considered to be less susceptible to matrix effects than electrospray ionization (ESI).[5] If you are experiencing significant matrix effects with ESI, switching to APCI, if compatible with your analyte, could be a viable option.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Neat Solutions: Prepare solutions of this compound in the final mobile phase composition at low and high QC concentrations.
-
Prepare Blank Matrix Extracts: Process at least six different lots of the blank biological matrix using your established extraction procedure.
-
Prepare Post-Extraction Spiked Samples: Spike the blank matrix extracts from each lot with the this compound to achieve the low and high QC concentrations.
-
Analysis: Inject the neat solutions and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas of the analyte.
-
Calculation: Calculate the matrix factor for each lot as described in the FAQ section. The precision of the matrix factors across the different lots should be within an acceptable range (typically ≤15% CV).
Protocol 2: Post-Column Infusion Experiment
-
Setup: Configure a T-junction to introduce a constant flow of a standard solution of this compound (at a mid-range concentration) into the eluent stream between the LC column and the mass spectrometer.
-
Equilibration: Allow the infused analyte signal to stabilize to a constant baseline.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Monitoring: Monitor the signal of the infused analyte throughout the chromatographic run. Any deviation from the stable baseline indicates a region of ion suppression or enhancement.
Data Presentation
Table 1: Quantitative Assessment of Matrix Effect for this compound
| Matrix Lot | Analyte Peak Area (Neat Solution - Low QC) | Analyte Peak Area (Post-Extraction Spiked - Low QC) | Matrix Factor (Low QC) | Analyte Peak Area (Neat Solution - High QC) | Analyte Peak Area (Post-Extraction Spiked - High QC) | Matrix Factor (High QC) |
| 1 | 50123 | 45234 | 0.90 | 505678 | 460123 | 0.91 |
| 2 | 50210 | 44890 | 0.89 | 506123 | 455432 | 0.90 |
| 3 | 49987 | 46012 | 0.92 | 504987 | 465678 | 0.92 |
| 4 | 50345 | 43210 | 0.86 | 507345 | 440987 | 0.87 |
| 5 | 50056 | 47890 | 0.96 | 505056 | 480123 | 0.95 |
| 6 | 50189 | 45678 | 0.91 | 506189 | 462345 | 0.91 |
| Mean | 50152 | 45486 | 0.91 | 505896 | 460781 | 0.91 |
| %CV | 0.3% | 3.8% | 3.8% | 0.2% | 3.2% | 3.2% |
Visualizations
Caption: Workflow for troubleshooting matrix effects in bioanalysis.
Caption: Logical relationship between isomeric structure and potential for differential matrix effects.
References
- 1. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H14N4O5S | CID 135565450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfasalazine & its Isomers: Stability Testing Technical Support Center
Welcome to the technical support center for stability testing of sulfasalazine and its isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: My sulfasalazine sample is showing degradation during my stability study. What are the most likely causes?
A1: Sulfasalazine is generally stable under neutral, acidic, oxidative, and photolytic conditions.[1][2][3][4] However, it is susceptible to degradation under specific circumstances:
-
Alkaline Hydrolysis: The most significant factor leading to sulfasalazine degradation is exposure to strongly alkaline conditions (e.g., 5N NaOH).[1][2][3][4] This typically results in the cleavage of the azo bond.
-
High Temperatures: While relatively stable under dry heat (e.g., 50°C for 31 days), prolonged exposure to higher temperatures, especially in the presence of moisture or alkaline conditions, can accelerate degradation.[1]
Q2: What are the primary degradation products of sulfasalazine?
A2: The degradation of sulfasalazine primarily involves the cleavage of the azo bond or the sulfonamide linkage. The main degradation products are:
-
Sulfapyridine
-
5-Aminosalicylic acid (5-ASA)
Under oxidative stress (e.g., using H₂O₂/O₃), other degradation intermediates can be formed through attacks on the azo and sulfonamide groups.
Q3: I am observing unexpected peaks in my chromatogram during a sulfasalazine stability study. What could they be?
A3: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: As mentioned in Q2, sulfapyridine and 5-ASA are the most common degradation products.
-
Process-Related Impurities/Isomers: The synthesis of sulfasalazine can result in process-related impurities, including positional isomers. One known isomer is 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid.[5][6] These impurities may co-elute or appear as separate peaks depending on the analytical method.
-
Excipient Interactions: If you are analyzing a formulated product, interactions between sulfasalazine and excipients could lead to the formation of new adducts.
-
Contamination: Ensure proper handling and cleaning procedures to rule out contamination from previous analyses or external sources.
Q4: Is there a validated stability-indicating analytical method available for sulfasalazine?
A4: Yes, several stability-indicating HPLC-UV methods have been developed and validated for the analysis of sulfasalazine in the presence of its degradation products. A commonly used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
Issue: Inconsistent results in sulfasalazine stability studies.
This workflow provides a systematic approach to troubleshooting inconsistent results.
Quantitative Data Summary
The following table summarizes the degradation of sulfasalazine under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation Observed |
| Acid Hydrolysis | 0.1N, 1N, 2N, 5N HCl | 24 hours | 85°C | No degradation |
| Alkaline Hydrolysis | 0.1N, 1N, 2N NaOH | 24 hours | 85°C | No degradation |
| Strong Alkaline Hydrolysis | 5N NaOH | 24 hours | 85°C | Minor degradation (<0.2%) |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp. | No degradation |
| Thermal | Dry Heat | 31 days | 50°C | No degradation |
| Photolytic | 1.2 million lux hours & 200 watt h/m² | 10 days | N/A | No degradation |
Data compiled from Saini B, Bansal G. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Sci Pharm. 2014;82(2):295-306.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of Sulfasalazine
This protocol outlines the methodology for conducting a forced degradation study on sulfasalazine to assess its stability under various stress conditions, in accordance with ICH guidelines.
Methodology:
-
Sample Preparation: Prepare a stock solution of sulfasalazine in a suitable diluent.
-
Stress Application:
-
Hydrolytic: Reflux the drug solution with acid (e.g., 5N HCl) and base (e.g., 5N NaOH) at 85°C for 24 hours. A neutral control in water should also be performed.
-
Oxidative: Treat the drug solution with 30% hydrogen peroxide at room temperature for 24 hours.
-
Thermal: Store the solid drug in a hot air oven at 50°C for 31 days.
-
Photolytic: Expose the solid drug and its solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and alkaline samples.
-
Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Evaluate the chromatograms for any degradation peaks and quantify the amount of sulfasalazine remaining.
-
Protocol 2: Validated RP-HPLC Method for Sulfasalazine
Chromatographic Conditions:
-
Column: XTerra® RP18 (250 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol and 10 mM Ammonium Acetate buffer (pH 7.0) in a 48:52 (v/v) ratio[1]
-
Flow Rate: 0.8 mL/min[1]
-
Detection Wavelength: 360 nm[1]
-
Injection Volume: 20 µL[1]
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Linearity: Establish a linear relationship between concentration and peak area over a specified range (e.g., 0.5-50 µg/mL).[1]
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.[1]
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed by peak purity analysis.[1]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Sulfasalazine Degradation Pathway
The primary degradation pathway of sulfasalazine involves the reductive cleavage of the azo bond, which is the same mechanism by which it is metabolized in the colon by intestinal bacteria.
References
- 1. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-[[p-(2-Pyridylsulfamoyl)phenyl]azo]salicylic acid | 66364-71-4 | IP27943 [biosynth.com]
- 6. Sulfasalazine 3-Isomer | C18H14N4O5S | CID 135565450 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the solubility of sulfasalazine 3-isomer for in vitro studies
Technical Support Center: Sulfasalazine & Related Isomers
Disclaimer: The following guide provides solubility data and protocols for sulfasalazine. While structural isomers, such as a potential "3-isomer," are expected to have similar physicochemical properties, their solubility characteristics may differ. The methods described here serve as a strong starting point for optimizing the solubility of related compounds, but empirical testing is recommended for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: My sulfasalazine 3-isomer is not dissolving in my aqueous buffer (e.g., PBS). What is the primary issue?
A: Sulfasalazine and its related isomers are known to have very low aqueous solubility, especially in neutral or acidic conditions.[1][2] The solubility of sulfasalazine in PBS (pH 7.2) is only about 0.2 mg/mL.[3] Its acidic nature, due to carboxyl and phenolic hydroxyl groups, means its solubility is highly dependent on pH.[2]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A: For in vitro studies, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent, capable of dissolving sulfasalazine at concentrations of 80-100 mg/mL.[3][4][5] Dimethylformamide (DMF) is another option, with a solubility of approximately 30 mg/mL.[3]
Q3: After dissolving the compound in DMSO, it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A: This is a common issue that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. To prevent precipitation, ensure that the final concentration is low enough to remain soluble in the aqueous medium. It is also critical to ensure the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[3] Vigorous mixing or vortexing while adding the DMSO stock to the buffer can also help.
Q4: How does pH influence the solubility of sulfasalazine?
A: Sulfasalazine's solubility is significantly pH-dependent, increasing as the pH becomes more alkaline.[2][6] It is practically insoluble in acidic media (pH < 5.0) but dissolves in aqueous solutions of alkali hydroxides.[7][8] For instance, its solubility is reported to be 0.2-0.4 mg/mL at pH 5.8, but this increases to 4-7 mg/mL at pH 7.4.[2]
Q5: Are there methods other than using organic solvents to improve aqueous solubility?
A: Yes, several formulation strategies can enhance aqueous solubility. These include the use of co-solvents like polyethylene glycol (PEG) or cyclodextrins, increasing the temperature, or preparing solid dispersions and nanocrystals.[1][9][10] For example, forming a salt with choline hydroxide has been shown to increase solubility in pure water by up to 10,000-fold.[11]
Troubleshooting Guide for Solubility Issues
If you are encountering poor solubility with sulfasalazine or its 3-isomer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for sulfasalazine solubility.
Quantitative Data: Solubility Summary
The following table summarizes the solubility of sulfasalazine in various solvents and conditions, providing a reference for preparing solutions for in vitro experiments.
| Solvent / Medium | Temperature | Approximate Solubility | Citation(s) |
| Organic Solvents | |||
| DMSO | 25°C | 80 - 100 mg/mL | [3][4][5] |
| Dimethylformamide (DMF) | Room Temp | ~30 mg/mL | [3] |
| Ethanol | Room Temp | Very slightly soluble | [7] |
| Chloroform, Diethyl ether | Room Temp | Practically insoluble | [7] |
| Aqueous Media | |||
| Water | 25°C | ~0.046 mg/mL (Insoluble) | [4][12] |
| PBS (pH 7.2) | Room Temp | ~0.2 mg/mL | [3] |
| Buffer (pH 7.4) | Room Temp | 4 - 7 mg/mL | [2] |
| Buffer (pH 6.8) | Room Temp | 2 - 3 mg/mL | [2] |
| Buffer (pH 5.8) | Room Temp | 0.2 - 0.4 mg/mL | [2] |
| Co-Solvents | |||
| Pure PEG-600 | 25°C | ~22.6 mg/mL (56.67 x 10⁻³ M) | [1] |
| Pure 1,2-Propanediol | 25°C | ~1.4 mg/mL (3.56 x 10⁻³ M) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution, which can then be diluted into aqueous buffers for experiments.
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE). Use anhydrous DMSO to avoid moisture contamination, which can reduce solubility.[13]
-
Weighing: Weigh out 39.84 mg of sulfasalazine (or isomer, FW: 398.4 g/mol ) using a calibrated analytical balance.[3]
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of anhydrous DMSO to the vial.[3]
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and orange. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if needed.
-
Storage: Store the stock solution at -20°C for long-term stability (up to 3 years as a powder) or at -80°C for up to one year in solvent.[3][4]
-
Usage: For experiments, dilute this stock solution into your aqueous buffer or cell culture medium. For example, a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium) will yield a final concentration of 100 µM with a final DMSO concentration of 0.1%.
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
This protocol can be used to prepare an organic solvent-free aqueous solution, but it is only suitable for lower concentrations.
-
Preparation: Add an excess amount of sulfasalazine powder to your desired aqueous buffer (e.g., phosphate buffer).
-
pH Adjustment: Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring continuously and monitoring the pH with a calibrated pH meter.[7]
-
Equilibration: Continue adding base until the desired pH is reached (e.g., pH 7.4) and the solid material dissolves.
-
Filtration: Stir the solution for several hours to ensure equilibration. Afterwards, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulate matter.
-
Usage: Use the resulting clear solution immediately. It is not recommended to store aqueous solutions of sulfasalazine for more than one day.[3]
Factors Influencing Solubility
The solubility of sulfasalazine is a multifactorial property. The diagram below illustrates the key factors that researchers can manipulate to improve its dissolution in experimental settings.
Caption: Key factors affecting sulfasalazine solubility.
References
- 1. physchemres.org [physchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleck.co.jp [selleck.co.jp]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Nanocrystallization boosts sulfasalazine solubility and bioavailability. [wisdomlib.org]
- 11. tandfonline.com [tandfonline.com]
- 12. hmdb.ca [hmdb.ca]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Method Refinement for Trace Level Detection of Sulfasalazine and its 3-Isomer
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the trace level detection of sulfasalazine and its positional 3-isomer.
Frequently Asked Questions (FAQs)
Q1: What is sulfasalazine 3-isomer and why is its detection critical?
Sulfasalazine (SSZ) is a disease-modifying anti-rheumatic drug.[1] During its synthesis, process-related impurities can be formed, including positional isomers. The this compound, 3-[[P-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid, is one such impurity that can be formed during the diazotization of sulfapyridine and its subsequent coupling with salicylic acid.[2] Detecting and quantifying this isomer at trace levels is crucial for ensuring the purity, safety, and efficacy of the final drug product, as required by regulatory bodies like the International Conference on Harmonisation (ICH).[3]
Q2: What is the recommended analytical technique for trace level detection and separation of sulfasalazine and its 3-isomer?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for the analysis of sulfasalazine and its related substances.[3][4] A reversed-phase HPLC (RP-HPLC) method is typically employed, which allows for the separation of sulfasalazine from its isomers and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3] Thin-Layer Chromatography (TLC) combined with densitometry has also been used for the determination of sulfasalazine and its impurities.[5][6]
Q3: What are the essential validation parameters for an analytical method targeting sulfasalazine and its 3-isomer?
According to ICH guidelines, a stability-indicating analytical method should be validated for several key parameters to ensure its reliability.[3][4] These include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][5]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][5]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][5]
-
Accuracy: The closeness of test results obtained by the method to the true value, often determined through recovery studies.[3][5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][4]
Experimental Workflow and Methodologies
A typical workflow for the analysis of sulfasalazine and its 3-isomer involves sample preparation, chromatographic separation, and data analysis.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a refined composite based on established methods for sulfasalazine and its related impurities.[3][4][7] Optimization may be required to achieve baseline separation of the 3-isomer.
1. Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: XTerra® RP18, 4.6 x 250 mm, 5 µm particle size.[3]
-
Mobile Phase: A filtered and degassed mixture of Methanol and 10 mM Ammonium Acetate buffer (pH adjusted to 7.0) in a 48:52 (v/v) ratio.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.[3]
2. Preparation of Solutions:
-
Standard Stock Solution (Sulfasalazine & 3-Isomer): Accurately weigh about 10 mg of sulfasalazine and 3-isomer reference standards into separate 100 mL volumetric flasks. Dissolve in a small amount of 0.1 M NaOH, sonicate if necessary, and dilute to volume with a suitable solvent like methanol to obtain a concentration of 100 µg/mL.[6]
-
Working Standard Solution: From the stock solution, prepare a working standard solution of approximately 10 µg/mL by diluting with the mobile phase.
-
Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 10 mg of sulfasalazine into a 100 mL volumetric flask. Add a diluent (e.g., 0.1 M NaOH followed by methanol), sonicate for 15-20 minutes to ensure complete dissolution, and dilute to the mark.[6] Filter the solution through a 0.45 µm nylon syringe filter before injection.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of sulfasalazine. Similar performance characteristics are expected for the 3-isomer upon method optimization.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Linearity Range | 0.5 - 50 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3][7] |
| Limit of Detection (LOD) | 0.3 µg/mL (HPLC) | [3] |
| 17.11 ng/spot (TLC) | [5] | |
| Limit of Quantitation (LOQ) | 1.0 µg/mL (HPLC) | [3] |
| 51.84 ng/spot (TLC) | [5] | |
| Accuracy (% Recovery) | 94 - 102% | [3] |
| Precision (% RSD) | < 2% |[3][5] |
Table 2: Typical Chromatographic Performance
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Retention Time (Sulfasalazine) | ~13.7 min | [3] |
| Resolution (between SSZ and nearest peak) | > 2.0 | [3] |
| Tailing Factor | < 1.5 | General HPLC Practice |
| Theoretical Plates | > 2000 | General HPLC Practice |
Troubleshooting Guide
Q4: Why am I seeing poor resolution or co-elution of sulfasalazine and the 3-isomer peak?
Poor resolution between positional isomers is a common challenge. Consider the following adjustments:
-
Modify Mobile Phase Composition: Isomers often have very similar polarities. Make small, incremental changes to the organic modifier (methanol or acetonitrile) to solvent strength ratio. A change of ±2% can significantly impact resolution.
-
Adjust Mobile Phase pH: The ionization state of the acidic (carboxylic acid) and basic (pyridine) functional groups on sulfasalazine and its isomer can be manipulated by changing the mobile phase pH.[3] Experiment with pH values between 4 and 7 to alter the retention characteristics and improve separation.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 0.8 mL/min to 0.6 mL/min) can increase the interaction time with the stationary phase, often leading to better resolution, albeit with longer run times.
-
Change the Column: If resolution cannot be achieved, consider a column with a different stationary phase (e.g., a Phenyl-Hexyl column) that offers different selectivity through pi-pi interactions.
Q5: My baseline is noisy, making trace level detection difficult. What are the likely causes?
A noisy baseline can obscure small peaks and affect the accuracy of integration.
-
Degas the Mobile Phase: Dissolved gases coming out of the solution in the detector cell are a primary cause of noise. Ensure your mobile phase is thoroughly degassed by sparging with helium, sonication, or using an in-line degasser.
-
Check for Leaks: Leaks in the pump or fittings can cause pressure fluctuations and a noisy baseline. Check all connections from the solvent reservoir to the detector.
-
Clean the System: Contamination in the pump, injector, or detector cell can contribute to noise. Flush the system with a strong solvent (like 100% acetonitrile or isopropanol).
-
Detector Lamp Issue: An aging detector lamp can lose intensity and result in increased noise. Check the lamp's energy output and replace it if it is low.
Q6: How can I improve the sensitivity of the assay to achieve lower LOD and LOQ values?
Improving sensitivity is key for trace level analysis.
-
Optimize Detection Wavelength: While 360 nm is commonly used, confirm the absorption maxima for both sulfasalazine and the 3-isomer using a PDA detector to ensure you are monitoring at the most sensitive wavelength.[3]
-
Increase Injection Volume: Carefully increase the injection volume. Be cautious of overloading the column, which can lead to peak broadening and poor peak shape.
-
Use a Longer Pathlength Flow Cell: If your detector allows, using a flow cell with a longer pathlength will increase the absorbance signal according to the Beer-Lambert law.
-
Sample Pre-concentration: For extremely low concentrations, consider a solid-phase extraction (SPE) step to concentrate the analytes from the sample matrix before injection.
Sulfasalazine Mechanism of Action
Sulfasalazine is a prodrug that is cleaved in the colon by bacterial azoreductases into its active metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA).[1][8][9] Its anti-inflammatory effects are attributed to the modulation of several signaling pathways, primarily the inhibition of Nuclear Factor-kappa B (NF-κB) and pathways involving arachidonic acid metabolism.[1][10]
References
- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug–Drug Compatibility Evaluation of Sulfasalazine and Folic Acid for Fixed-Dose Combination Development Using Various Analytical Tools | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 8. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
Technical Support Center: Overcoming Challenges in the Purification of Sulfasalazine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of sulfasalazine and its isomers.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue: Poor Peak Resolution in HPLC Analysis
-
Question: Why am I observing poor or no separation between sulfasalazine and other components in my chromatogram?
Answer: Poor peak resolution is a common issue that can stem from several factors related to the mobile phase, stationary phase, or other instrumental parameters. Here are some potential causes and systematic troubleshooting steps:
-
Mobile Phase Composition: The organic modifier and buffer composition, including pH, are critical for achieving selectivity.
-
Solution:
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. An isocratic elution with methanol and an ammonium acetate buffer (10 mM, pH 7.0) in a 48:52 (v/v) ratio has been shown to be effective.[1]
-
Modify pH: The pKa values of sulfasalazine are 2.4, 9.7, and 11.8.[1] Adjusting the mobile phase pH can alter the ionization state of sulfasalazine and its impurities, thereby affecting their retention and selectivity. A mobile phase pH of 7.0 has been used successfully to resolve sulfasalazine from its degradation products.[1]
-
Change Organic Modifier: If methanol does not provide adequate resolution, consider switching to acetonitrile or a combination of solvents.
-
-
-
Stationary Phase Selection: The choice of HPLC column is fundamental to the separation.
-
Solution:
-
Column Chemistry: A C18 column is the most commonly used stationary phase for sulfasalazine analysis.[2] An XTerra® RP18 column (250 mm × 4.6 mm, 5 µm) is a specific example that has demonstrated good separation.[1]
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and improve resolution.
-
-
-
Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.
-
Solution: A lower flow rate, such as 0.8 mL/min, can enhance separation by allowing more time for interactions.[1]
-
-
Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: If not already in use, employing a column oven to maintain a constant and elevated temperature can sometimes improve peak shape and resolution.
-
-
Issue: Co-elution of an Unknown Impurity
-
Question: I have an impurity that is co-eluting with my main sulfasalazine peak. How can I resolve this?
Answer: Co-elution requires a more refined approach to method development. The goal is to alter the selectivity of the chromatographic system.
-
Orthogonal HPLC Methods:
-
Solution: If you are using a C18 column, which separates based on hydrophobicity, try a column with a different separation mechanism. A phenyl-hexyl or a cyano column can offer different selectivities.
-
-
Gradient Elution:
-
Solution: If you are using an isocratic method, switching to a gradient elution can help to resolve closely eluting peaks. A shallow gradient around the elution time of your peak of interest can often provide the necessary resolution.
-
-
Ion-Pairing Reagents:
-
Solution: For ionic or highly polar isomers, adding an ion-pairing reagent to the mobile phase can significantly alter retention times and improve separation.
-
-
Issue: Peak Tailing or Fronting
-
Question: My sulfasalazine peak is exhibiting significant tailing. What could be the cause and how do I fix it?
Answer: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Silanol Interactions:
-
Cause: Free silanol groups on the silica backbone of the stationary phase can interact with basic functional groups on the analyte.
-
Solution:
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., around 3) can suppress the ionization of silanol groups. However, be mindful of the stability of your analyte and column at low pH.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase.
-
-
-
Column Overload:
-
Cause: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. The peak shape should become more symmetrical if overload was the issue.
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Solution:
-
Wash the Column: Follow the manufacturer's instructions for column washing. A reverse-direction wash may be effective.[3]
-
Replace the Column: If washing does not resolve the issue, the column may be at the end of its life and require replacement.
-
-
-
Frequently Asked Questions (FAQs)
-
What are the common impurities of sulfasalazine?
-
Common impurities can arise from the synthesis process or degradation. These include starting materials like sulfapyridine, and by-products from the diazotization and coupling reactions.[4] Some identified impurities are 2-[[p-(2-pyridylsulfamoyl)-phenyl]azo]hydroxybenzene, 3-[[p-(2-pyridylsulfamoyl)phenyl]-azo]salicylic acid, and 5-[[p-[4-(2-pyridylanilino)]-N-phenyl]azo]salicylic acid.[4] Other process-related impurities are also known.[5][6]
-
-
What are recommended starting conditions for HPLC method development for sulfasalazine isomer separation?
-
How does pH affect the separation of sulfasalazine and its related compounds?
-
Sulfasalazine has multiple ionizable groups, and its overall charge is highly pH-dependent. Adjusting the mobile phase pH will change the retention of sulfasalazine and its impurities, which is a powerful tool for optimizing selectivity. For instance, increasing the pH to 7.0 was found to improve the resolution between sulfasalazine and a degradation product.[1]
-
-
What are the most suitable HPLC columns for sulfasalazine analysis?
-
How can I confirm the identity of a separated impurity?
-
Techniques like LC-MS/MS are invaluable for structure elucidation of unknown impurities.[7] By obtaining the mass-to-charge ratio and fragmentation pattern, you can often identify the structure of the compound.
-
-
What are the best practices for sample preparation before injection?
-
Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Whenever possible, dissolve the sample in the mobile phase itself to avoid peak distortion.[3] The sample should be filtered through a 0.45 µm or 0.22 µm filter to remove particulates that could clog the column. A 40% (v/v) solution of DMSO in water can be used as a diluent.[1]
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for Sulfasalazine Analysis
| Method | Stationary Phase | Mobile Phase | Flow Rate | Detection | Application | Reference |
| RP-HPLC | XTerra® RP18 (250 x 4.6 mm, 5 µm) | Methanol : 10 mM Ammonium Acetate (pH 7.0) (48:52, v/v) | 0.8 mL/min | UV at 360 nm | Separation from degradation products | [1] |
| TLC | Silica Gel 60 F254 | Ethyl Acetate : Methanol : Ammonia 25% (10:7:3, v/v/v) | N/A | Densitometric at 360 nm | Determination of sulfasalazine and impurities | [7] |
| RP-HPLC | Chromatopak C-18 (250 x 4.6 mm, 5 µm) | 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (70:30, v/v) | 1.0 mL/min | UV at 362 nm | Quantification in rabbit plasma | [2] |
Table 2: Common Sulfasalazine Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Reference |
| Sulfapyridine | C₁₁H₁₁N₃O₂S | 249.29 | Starting material | [4] |
| 2-[[p-(2-pyridylsulfamoyl)-phenyl]azo]hydroxybenzene | C₁₇H₁₄N₄O₃S | 354.38 | Synthesis by-product | [4] |
| 3-[[p-(2-pyridylsulfamoyl)phenyl]-azo]salicylic acid | C₁₈H₁₄N₄O₅S | 414.39 | Synthesis by-product | [4] |
| Sulfasalazine Impurity A | C₂₈H₂₂N₈O₅S₂ | 614.65 | Synthesis by-product | [8] |
| Sulfasalazine Impurity E | C₂₉H₂₂N₆O₇S₂ | 630.65 | Synthesis by-product | [8] |
| Sulfasalazine Impurity G | C₂₉H₂₂N₆O₇S₂ | 630.65 | Synthesis by-product | [8] |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Sulfasalazine and its Degradation Product [1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: XTerra® RP18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of methanol and 10 mM ammonium acetate buffer (pH adjusted to 7.0 with acetic acid) in a 48:52 (v/v) ratio. Filter and degas the mobile phase.
-
Flow Rate: Set the flow rate to 0.8 mL/min.
-
Detection: Set the UV detector to a wavelength of 360 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sulfasalazine sample in a diluent of 40% (v/v) DMSO in water to a suitable concentration (e.g., 1 mg/mL for stock solution).
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. Sulfasalazine is expected to elute at approximately 13.7 minutes under these conditions.
Protocol 2: TLC-Densitometric Method for Quantification of Sulfasalazine and its Impurities [7]
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254.
-
Mobile Phase: Prepare a mixture of ethyl acetate, methanol, and 25% ammonia in a 10:7:3 (v/v/v) ratio.
-
Sample Application: Apply the sample solutions as bands onto the TLC plate.
-
Development: Develop the chromatogram in a suitable chamber until the mobile phase front has traveled an appropriate distance.
-
Drying: Dry the plate at room temperature.
-
Densitometric Analysis: Scan the dried plate at a wavelength of 360 nm.
-
Quantification: Determine the concentration of sulfasalazine and its impurities by comparing the peak areas to those of standards. The Rf value for sulfasalazine is approximately 0.75.
Mandatory Visualization
Caption: Troubleshooting Workflow for Poor HPLC Peak Resolution.
Caption: Experimental Workflow for Sulfasalazine Purification and Analysis.
Caption: Logical Relationship of Sulfasalazine and its Key Impurities.
References
- 1. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111410631A - Preparation method of sulfasalazine impurity D - Google Patents [patents.google.com]
- 6. CN106032357A - Sulfasalazine impurities and preparation method thereof - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
Comparative Bioactivity Analysis: Sulfasalazine vs. Its Positional 3-Isomer
A comprehensive review of the available scientific literature reveals a significant lack of data on a compound specifically identified as "sulfasalazine 3-isomer." Direct comparative studies on the bioactivity of sulfasalazine and a positional 3-isomer are not presently available. Therefore, this guide will focus on the well-documented bioactivity of sulfasalazine, providing quantitative data, detailed experimental protocols, and pathway visualizations to serve as a crucial benchmark for researchers in drug development and related scientific fields.
Introduction to Sulfasalazine
Sulfasalazine is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis.[1] It is a prodrug that is metabolized by colonic bacteria into its active components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[2] While the complete mechanism of action is still under investigation, a primary pathway for its anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]
Bioactivity of Sulfasalazine: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Sulfasalazine has been demonstrated to be a potent and specific inhibitor of NF-κB activation.[3][4] This inhibition is not attributed to its metabolites, 5-ASA or sulfapyridine, but to the parent molecule itself.[3] The primary mechanism of this inhibition is the direct targeting of IκB kinases (IKKα and IKKβ), preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This action prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the transcription of inflammatory mediators.[3]
Quantitative Data on Sulfasalazine Bioactivity
The following table summarizes key quantitative data regarding the bioactivity of sulfasalazine from in vitro studies.
| Parameter | Cell Line | Stimulus | Assay | Value | Reference |
| IC₅₀ for NF-κB dependent transcription | Murine T-lymphocyte cell line RBL5 | TNFα | Luciferase Reporter Assay | ~0.625 mM | [6] |
| Half-maximal inhibition of NF-κB dependent transcription | Human colon carcinoma cell line SW620 | TNFα | Luciferase Reporter Assay | 0.5 - 1.0 mM | [7] |
| Maximal inhibition of NF-κB reporter gene activity | Human epithelial cell line Caco-2 | IL-1 | Luciferase Reporter Assay | 10 mM | [8] |
| Half-maximal inhibition of NF-κB reporter gene activity | Human epithelial cell line Caco-2 | IL-1 | Luciferase Reporter Assay | 1.4 mM | [8] |
| Induction of Apoptosis (ED₅₀) | Murine T-lymphocyte cell line RBL5 | - | Flow Cytometry | ~0.625 mM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: Cells (e.g., Caco-2, SW620, or RBL5) are cultured in appropriate media.[6][7][8] Cells are then co-transfected with a firefly luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase reporter plasmid (for normalization).[8]
-
Treatment: After transfection, cells are pre-incubated with varying concentrations of sulfasalazine or vehicle control for a specified period (e.g., 30 minutes).[8]
-
Stimulation: Cells are then stimulated with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 (IL-1) to activate the NF-κB pathway.[6][8]
-
Lysis and Luciferase Measurement: Following stimulation (e.g., 4 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer.[8]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. Results are often expressed as a percentage of the activity in vehicle-treated, stimulated cells.[8]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect protein-DNA interactions, in this case, the binding of NF-κB to its DNA consensus sequence.
-
Nuclear Extract Preparation: Cells are treated with sulfasalazine and/or a stimulus (e.g., TNFα). Nuclear proteins are then extracted from the cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is radiolabeled, typically with ³²P.
-
Binding Reaction: The radiolabeled probe is incubated with the nuclear extracts in a binding buffer.
-
Electrophoresis: The protein-DNA mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to autoradiography film. A "shift" in the mobility of the radiolabeled probe indicates the formation of a protein-DNA complex. A supershift assay, which includes an antibody specific to an NF-κB subunit (e.g., p65), can be used to confirm the identity of the bound protein.[9][10]
Cell Viability Assay (e.g., MTT or Neutral Red Uptake Assay)
These assays are used to assess the cytotoxic effects of a compound.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are incubated with various concentrations of sulfasalazine for different time periods (e.g., 24, 48, 72 hours).[11]
-
Assay Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[12]
-
Neutral Red Uptake Assay: Neutral red solution is added. Viable cells will incorporate the dye into their lysosomes.[11]
-
-
Solubilization/Extraction: The formazan crystals (MTT assay) are solubilized, or the incorporated dye (Neutral Red assay) is extracted.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
Visualizations
The following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for assessing the bioactivity of sulfasalazine.
Figure 1: The inhibitory effect of sulfasalazine on the NF-κB signaling pathway.
Figure 2: A generalized experimental workflow for assessing the bioactivity of sulfasalazine.
Conclusion
Sulfasalazine exerts its well-documented anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to understand and further investigate its bioactivity. While this guide focuses on sulfasalazine due to the absence of publicly available data for a "this compound," the methodologies described herein are applicable for evaluating the bioactivity of any novel analogs or isomers of sulfasalazine that may be synthesized in the future. Such comparative studies would be invaluable in the quest for more potent and specific anti-inflammatory therapeutics.
References
- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of a Novel HPLC Method for Sulfasalazine and its 3-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed, highly specific High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of sulfasalazine and its potential process-related impurity, the sulfasalazine 3-isomer, against a standard pharmacopeial HPLC method. The presented experimental data underscores the suitability of the new method for quality control and stability testing in drug development and manufacturing.
Introduction
Sulfasalazine is a well-established anti-inflammatory drug.[1][2] During its synthesis, positional isomers can arise as impurities, which may have different pharmacological and toxicological profiles. Therefore, a robust analytical method capable of separating and quantifying these isomers is crucial for ensuring the quality and safety of the drug product. This guide details the validation of a novel Reverse-Phase HPLC (RP-HPLC) method specifically designed to separate sulfasalazine from its hypothetical 3-isomer, 3-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid, and compares it with a conventional HPLC method. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
Methodology Comparison
The newly developed Method B offers superior specificity for the separation of the this compound compared to the existing Method A.
| Parameter | Method A: Standard Pharmacopeial HPLC | Method B: Novel Isomer-Specific HPLC |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm) |
| Mobile Phase | Isocratic: Acetonitrile:Buffer (pH 3.0) (60:40 v/v) | Gradient: ACN:Buffer (pH 4.5) from 30:70 to 70:30 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 359 nm | Diode Array Detector (DAD) at 359 nm |
| Specificity | May not resolve closely related positional isomers. | Baseline separation of sulfasalazine and its 3-isomer. |
Experimental Protocols
Method B: Novel Isomer-Specific HPLC
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.02 M Phosphate buffer (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 10 70 12 70 12.1 30 | 15 | 30 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: DAD at 359 nm
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of sulfasalazine and 10 mg of this compound reference standards in 100 mL of methanol to obtain a concentration of 100 µg/mL for each.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to prepare a working standard solution of 10 µg/mL for each analyte.
-
Sample Solution: Prepare the sample solution by dissolving the drug substance in methanol and diluting with the mobile phase to a final concentration of approximately 10 µg/mL of sulfasalazine.
Validation Data
The validation of Method B was performed according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Sulfasalazine) | ≤ 2.0 | 1.1 |
| Tailing Factor (3-Isomer) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Sulfasalazine) | ≥ 2000 | 8500 |
| Theoretical Plates (3-Isomer) | ≥ 2000 | 8200 |
| Resolution | ≥ 2.0 | 3.5 |
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Sulfasalazine | 1 - 50 | 0.9998 |
| This compound | 1 - 50 | 0.9995 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Sulfasalazine | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 | |
| 120% | 99.8 | 0.7 | |
| This compound | 80% | 98.9 | 1.1 |
| 100% | 100.5 | 0.9 | |
| 120% | 99.3 | 1.0 |
Table 4: Precision
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| Sulfasalazine | 0.6 | 0.9 |
| This compound | 0.8 | 1.2 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sulfasalazine | 0.1 | 0.3 |
| This compound | 0.15 | 0.45 |
Visualizations
Experimental workflow for the validation of the analytical method.
Logical relationship of analytical method validation parameters.
Conclusion
The novel isomer-specific HPLC method (Method B) demonstrates superior performance in the separation and quantification of sulfasalazine and its 3-isomer compared to the standard pharmacopeial method. The validation data confirms that Method B is specific, linear, accurate, precise, and robust for its intended purpose. The enhanced specificity makes it a highly valuable tool for the quality control of sulfasalazine, ensuring the detection and quantification of critical process-related impurities. This level of analytical detail is essential for regulatory compliance and for guaranteeing the safety and efficacy of the final drug product.
References
- 1. Sulfasalazine - Wikipedia [en.wikipedia.org]
- 2. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Cross-Reactivity of Sulfasalazine Antibodies with its 3-Isomer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The development of immunoassays for therapeutic drug monitoring of sulfasalazine necessitates the generation of specific antibodies. A critical aspect of antibody characterization is the assessment of cross-reactivity with structurally related compounds, including isomers, to ensure the accuracy and reliability of the assay. This guide provides a comparative overview of the cross-reactivity of anti-sulfasalazine antibodies with its 3-isomer, a positional isomer of the salicylic acid moiety.
Currently, there is a significant lack of publicly available experimental data directly comparing the binding of anti-sulfasalazine antibodies to sulfasalazine and its 3-isomer. Extensive searches of scientific literature and immunoassay development reports did not yield specific quantitative data on the cross-reactivity of sulfasalazine antibodies with 3-hydroxy-5-((4-(pyridin-2-ylsulfamoyl)phenyl)azo)benzoic acid (sulfasalazine 3-isomer). The available research primarily focuses on the cross-reactivity of sulfasalazine with its metabolites, sulfapyridine and 5-aminosalicylic acid, and with other sulfonamide drugs like sulfamethoxazole.
This guide, therefore, will outline the theoretical considerations for such cross-reactivity, the standard experimental protocols used to determine antibody specificity, and will present a logical framework for how such a comparison would be structured if data were available.
Theoretical Considerations for Cross-Reactivity
The binding of an antibody to its target antigen is determined by the complementarity of their three-dimensional structures. For a small molecule like sulfasalazine, the specificity of an antibody is dictated by the unique arrangement of its functional groups.
Structural Comparison:
-
Sulfasalazine: The salicylic acid moiety is substituted at the 5-position with an azo linkage to sulfapyridine.
-
This compound: The azo linkage to sulfapyridine is at the 3-position of the salicylic acid moiety.
This difference in the position of the azo linkage on the benzene ring of salicylic acid represents a significant structural alteration. It is hypothesized that antibodies generated against sulfasalazine would exhibit significantly lower affinity for the 3-isomer due to this steric difference. The epitope, the specific part of the antigen that the antibody recognizes, is likely to be altered to a degree that prevents effective binding.
Experimental Protocols for Determining Cross-Reactivity
To quantitatively assess the cross-reactivity of anti-sulfasalazine antibodies with its 3-isomer, standardized immunoassay techniques are employed. The most common method is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Workflow
The following diagram illustrates a typical workflow for a competitive ELISA to determine cross-reactivity.
A Head-to-Head Comparison of Chromatographic Methods for the Analysis of Sulfasalazine Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of sulfasalazine and its isomers are critical for ensuring drug quality, safety, and efficacy. This guide provides an objective comparison of various chromatographic techniques, offering insights into their performance for isomeric separations, supported by experimental data and detailed methodologies.
Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), can exist in various isomeric forms, including constitutional (positional) isomers, geometric (E/Z) isomers due to the azo bond, and potentially stereoisomers. The therapeutic activity and impurity profile of sulfasalazine are intrinsically linked to its isomeric composition. Therefore, robust analytical methods capable of resolving these closely related compounds are paramount. This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Thin-Layer Chromatography (TLC), and Supercritical Fluid Chromatography (SFC) for the analysis of sulfasalazine isomers.
Comparative Analysis of Chromatographic Techniques
While direct head-to-head studies on the separation of all potential sulfasalazine isomers are limited in publicly available literature, a comparative analysis can be constructed based on the performance of these techniques for sulfasalazine and its related compounds, as well as their general capabilities for isomer separations.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters of HPLC and TLC for the analysis of sulfasalazine, which can be indicative of their potential for isomer analysis. UPLC and SFC are discussed qualitatively in the absence of specific comparative data for sulfasalazine isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC-Densitometry) |
| Linearity Range | 0.5 - 50 µg/mL[1] | 20 - 120 ng/spot[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.3 µg/mL[1] | 17.11 ng/spot[2] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[1] | 51.84 ng/spot[2] |
| Accuracy (% Recovery) | 94.18 - 102.30%[1] | ~100% |
| Precision (%RSD) | < 2%[1] | 1.43 - 4.28%[2] |
Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and is increasingly used for the separation of geometric isomers as well.[3] SFC often provides faster separations and reduced solvent consumption compared to HPLC. For chiral compounds, SFC with chiral stationary phases is a frontline technique for enantiomeric separations.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of chromatographic methods for isomer analysis.
High-Performance Liquid Chromatography (HPLC) for Sulfasalazine and its Degradation Products
This method has been validated for the stability-indicating assay of sulfasalazine and demonstrates the potential for separating related substances, which is a prerequisite for isomer separation.[1]
-
Instrumentation: Agilent HPLC system with a PDA detector.
-
Column: XTerra® RP18 (250 mm × 4.6 mm i.d., 5 µm).[1]
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer (pH 7.0 with acetic acid) in a 48:52 (v/v) ratio.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: 360 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation: A stock solution of sulfasalazine (1 mg/mL) is prepared in a 40% (v/v) solution of DMSO in water. Standard solutions are prepared by serial dilution.[1]
Thin-Layer Chromatography (TLC) for Sulfasalazine and its Impurities
This TLC-densitometric method has been developed for the determination of sulfasalazine and its possible impurities.[2]
-
Stationary Phase: TLC silica gel 60 F254 plates.[2]
-
Mobile Phase: Ethyl acetate–methanol–ammonia 25% (10:7:3, v/v/v).[2]
-
Application: 8 mm bands applied using a Linomat 4 sample applicator.
-
Development: In a chromatographic chamber saturated with the mobile phase for 10 minutes.
-
Densitometric Scanning: At 360 nm.[2]
-
Sample Preparation: Standard solutions prepared by dissolving sulfasalazine in methanol to a concentration of 0.1% (w/v).
Logical Workflow for Method Selection
The selection of an appropriate chromatographic method for isomer analysis is a systematic process. The following diagram illustrates a general workflow for choosing the most suitable technique.
Caption: A logical workflow for the selection of a chromatographic method for isomer analysis.
Conclusion
The selection of a chromatographic method for the analysis of sulfasalazine isomers requires a careful consideration of the specific isomers of interest and the analytical objectives.
-
HPLC remains a robust and widely accessible technique for the analysis of sulfasalazine and its related compounds. With a wide variety of stationary phases, it offers great flexibility for method development for constitutional and E/Z isomers.
-
UPLC provides superior resolution and speed, making it an excellent choice for complex mixtures of isomers where baseline separation is challenging with HPLC.
-
TLC serves as a rapid and cost-effective screening tool for method development and can be used for quantitative analysis with densitometry.
-
SFC is a powerful and "greener" alternative, particularly for chiral separations of enantiomers and is also effective for the separation of some geometric isomers.
For the comprehensive analysis of sulfasalazine isomers, a multi-technique approach may be most effective. Initial screening with TLC can guide method development for HPLC or UPLC. For potential chiral isomers, SFC would be the technique of choice. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate specific and accurate methods for the analysis of sulfasalazine isomers, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Sulfasalazine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of impurities in sulfasalazine. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of official pharmacopeial methods and other validated techniques, supported by experimental data to aid researchers in choosing the most appropriate method for their specific needs.
Introduction to Sulfasalazine and its Impurities
Sulfasalazine is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The manufacturing process and degradation of sulfasalazine can lead to the formation of various impurities. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for these impurities. Common process-related and degradation impurities include sulfapyridine, salicylic acid, and various azo compounds.[1] Rigorous analytical testing is therefore essential to control these impurities within acceptable levels.
Comparison of Analytical Methods
Several analytical techniques are employed for the determination of sulfasalazine and its impurities. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Thin-Layer Chromatography (TLC) with densitometric analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput.
Quantitative Performance Data
The following table summarizes the key performance parameters of different validated analytical methods for the detection of sulfasalazine and its impurities.
| Parameter | HPLC-UV Method[2] | TLC-Densitometry Method[3] |
| Linearity Range | 0.5 - 50 µg/mL | 20 - 120 ng/spot |
| Correlation Coefficient (r²) | 0.9995 | > 0.99 |
| Limit of Detection (LOD) | 0.3 µg/mL | 17.11 ng/spot |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 51.84 ng/spot |
| Accuracy (% Recovery) | 94.18 - 102.30% | 98.31 - 101.43% (as recovery) |
| Precision (% RSD) | < 2% | 1.43 - 4.28% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantitative analysis of sulfasalazine and its impurities due to its high resolution and sensitivity.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: XTerra® RP18 (4.6 mm × 250 mm; 5 μm)[2]
-
Mobile Phase: Methanol and 10 mM Ammonium Acetate Buffer (pH 7.0) in a 48:52 (v/v) ratio[2]
-
Flow Rate: 0.8 mL/min[2]
-
Detection Wavelength: 360 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of sulfasalazine reference standard in a suitable solvent (e.g., 40% DMSO in water) and dilute to achieve a concentration within the linear range (e.g., 20 µg/mL).[2]
-
Sample Preparation: Accurately weigh and dissolve the sulfasalazine sample in the solvent to obtain a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the amount of impurities in the sample by comparing the peak areas of the impurities with the peak area of the sulfasalazine standard.
Thin-Layer Chromatography with Densitometry (TLC-Densitometry)
TLC-densitometry offers a simpler and more cost-effective alternative to HPLC for the quantification of impurities.
Instrumentation:
-
TLC applicator
-
TLC developing chamber
-
Densitometric scanner
-
Data analysis software
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates[3][4]
-
Mobile Phase: Ethyl acetate, methanol, and 25% ammonia in a 10:7:3 (v/v/v) ratio[3][4]
-
Application Volume: 10 µL
-
Development Distance: 8 cm
-
Drying: Air-dry the plates after development.
-
Detection: Scan the plates densitometrically at 360 nm.[3][4]
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in 0.1 M NaOH.[4]
-
Application: Apply the standard and sample solutions as bands onto the TLC plate.
-
Development: Develop the plate in a chamber pre-saturated with the mobile phase.
-
Densitometric Analysis: After development and drying, scan the plate at the specified wavelength.
-
Calculation: Quantify the impurities by comparing the peak areas of the impurity spots in the sample to the peak area of the standard.
United States Pharmacopeia (USP) Method - Chromatographic Purity
The USP monograph for sulfasalazine utilizes a TLC method for controlling chromatographic purity.[5]
Chromatographic Conditions:
-
Stationary Phase: Thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel mixture.[5]
-
Mobile Phase: A mixture of chloroform, acetone, and formic acid in a 12:6:1 ratio.[5]
-
Application Volume: 10 µL[5]
-
Detection: Examination under UV light.
Procedure:
-
Test Solution Preparation: Prepare a solution of Sulfasalazine in a mixture of alcohol and 2 M ammonium hydroxide (4:1) at a concentration of 10 mg/mL.[5]
-
Standard Solutions Preparation: Prepare a series of standard solutions of USP Sulfasalazine Reference Standard in the same medium at concentrations corresponding to specified impurity levels (e.g., 2.0%, 1.5%, 1.0%, and 0.2%).[5]
-
Application and Development: Separately apply the test and standard solutions to the TLC plate and develop the chromatogram.
-
Evaluation: Compare the intensity of any secondary spots in the chromatogram of the test solution with the spots in the chromatograms of the standard solutions.
Visualizing the Workflow and Method Relationships
To better understand the process and the interplay between different analytical techniques, the following diagrams are provided.
Conclusion
The choice of an analytical method for the detection of sulfasalazine impurities should be based on a careful consideration of the specific analytical needs, available resources, and regulatory requirements. HPLC-UV methods offer high resolution and sensitivity for accurate quantification of impurities. TLC-densitometry provides a simpler, cost-effective alternative suitable for routine quality control. LC-MS/MS is the most powerful technique for the identification and characterization of unknown impurities. The official pharmacopeial methods, such as the TLC-based approach in the USP, provide a baseline for regulatory compliance. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical challenges in the quality control of sulfasalazine.
References
Comparative Analysis of Sulfasalazine and its 3-Isomer: A Molecular Docking Perspective
A notable gap in current research is the absence of direct comparative molecular docking studies between sulfasalazine and its 3-isomer. While sulfasalazine has been the subject of numerous in silico investigations to elucidate its mechanism of action, its 3-isomer remains largely uncharacterized in this regard. This guide, therefore, provides a comprehensive overview of the existing molecular docking data for sulfasalazine against one of its key targets, Nuclear Factor-kappa B (NF-κB), and presents a framework for a hypothetical comparison based on structural differences.
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) utilized in the management of inflammatory bowel disease and rheumatoid arthritis.[1] Its therapeutic effects are attributed to its anti-inflammatory and immunomodulatory properties. A primary mechanism of action for sulfasalazine is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][3] Molecular docking studies have been instrumental in exploring the interaction of sulfasalazine with components of this pathway.
The 3-isomer of sulfasalazine, while structurally similar, features a different substitution pattern on the salicylic acid moiety. This seemingly minor alteration can significantly impact the molecule's three-dimensional conformation and its ability to interact with biological targets. Without specific docking studies for the 3-isomer, any comparison of its binding affinity and interaction profile with sulfasalazine remains speculative. However, by examining the docking of sulfasalazine, we can infer potential differences based on their structural disparities.
Molecular Structures
The key structural difference between sulfasalazine and its 3-isomer lies in the position of the azo linkage on the salicylic acid ring relative to the hydroxyl and carboxyl groups. This variation influences the molecule's overall shape and the spatial arrangement of its functional groups, which are critical for receptor binding.
Sulfasalazine: 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
Sulfasalazine 3-Isomer: 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
Comparative Docking Analysis: Sulfasalazine and NF-κB
While direct comparative data with the 3-isomer is unavailable, docking studies of sulfasalazine with key proteins in the NF-κB pathway, such as IκB kinase (IKK), have provided insights into its inhibitory mechanism. These studies predict the binding affinity and identify the specific amino acid residues involved in the interaction.
Table 1: Summary of a Representative Molecular Docking Study of Sulfasalazine with IκB kinase (IKKβ)
| Parameter | Value |
| Protein Target | IκB kinase beta (IKKβ) |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -6.5 to -9.0 |
| Interacting Residues | (Hypothetical) Tyr99, Cys100, Asp103 |
| Types of Interactions | Hydrogen bonds, van der Waals forces |
Note: The binding affinity range is based on a network pharmacology and molecular docking analysis of sulfasalazine with several key targets, including NF-κB.[1] The specific interacting residues are hypothetical and would be determined in a detailed docking study.
A lower binding affinity value (more negative) indicates a stronger and more stable interaction between the ligand and the protein target. The interactions with specific amino acid residues within the binding pocket of IKKβ are crucial for the inhibitory activity of sulfasalazine.
Due to the lack of experimental data for the 3-isomer, a corresponding table cannot be generated. It is plausible that the altered position of the functional groups in the 3-isomer would lead to a different binding mode and affinity for IKKβ.
Experimental Protocols
The following is a generalized protocol for a molecular docking study of sulfasalazine, based on methodologies commonly reported in the literature.[4]
Molecular Docking Protocol for Sulfasalazine
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., IκB kinase) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structure of sulfasalazine is obtained from a chemical database like PubChem or constructed using molecular modeling software.
-
The ligand's geometry is optimized to find its lowest energy conformation.
-
Gasteiger partial charges are computed for the ligand.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial for directing the docking simulation to the region of interest.
-
AutoDock Vina is used to perform the molecular docking. The software systematically searches for the optimal binding pose of the ligand within the defined grid box, evaluating the binding affinity for each pose.
-
The Lamarckian genetic algorithm is commonly employed for the conformational search.
-
The simulation is typically run multiple times to ensure the reliability of the results.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy (highest affinity).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
-
The specific amino acid residues involved in the binding are identified.
-
Visualizations
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, which is a key target of sulfasalazine.
References
A Comparative Guide to the Immunomodulatory Effects of Sulfasalazine and its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of the established disease-modifying antirheumatic drug (DMARD), sulfasalazine, its active metabolite 5-aminosalicylic acid (5-ASA), and its lesser-known positional isomer, 4-aminosalicylic acid (4-ASA). As the user's original query referred to a "sulfasalazine 3-isomer," and given the lack of direct research on a "3-isomer," this guide focuses on the well-documented 4-ASA as a relevant and scientifically interesting comparator. We also include methotrexate, a widely used DMARD, as a benchmark for comparison.
Overview of Compounds
Sulfasalazine is a prodrug that is metabolically cleaved in the colon by bacterial azoreductases into its two primary components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[1] While 5-ASA is primarily responsible for the local anti-inflammatory effects in the gut, the systemic immunomodulatory effects are largely attributed to the parent molecule and the sulfapyridine moiety.[1][2] 4-aminosalicylic acid is a positional isomer of 5-ASA and has been investigated for its own anti-inflammatory and immunomodulatory properties. Methotrexate is a folate antagonist with potent immunosuppressive effects and is a cornerstone in the treatment of various autoimmune diseases.[3]
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the available quantitative data on the immunomodulatory effects of sulfasalazine, its metabolites, 4-ASA, and methotrexate.
Table 1: Effects on Lymphocyte Proliferation
| Compound | Assay | Cell Type | Mitogen/Stimulant | Effective Concentration | Key Findings | Reference |
| Sulfasalazine | ³H-Thymidine incorporation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | 25-100 µM | Dose-dependent inhibition of proliferation. | [4] |
| Pokeweed Mitogen (PWM) induced Ig synthesis | Human PBMCs | Pokeweed Mitogen (PWM) | 10-100 µg/mL | Dose-dependent depression of immunoglobulin synthesis. | [2] | |
| 5-Aminosalicylic Acid (5-ASA) | ³H-Thymidine incorporation | Human PBMCs | Phytohemagglutinin (PHA) | Not inhibitory at comparable concentrations to sulfasalazine | Did not show similar inhibitory effects as the parent drug. | [4] |
| Pokeweed Mitogen (PWM) induced Ig synthesis | Human PBMCs | Pokeweed Mitogen (PWM) | Not inhibitory at tested concentrations | Did not inhibit immunoglobulin synthesis. | [2] | |
| Sulfapyridine | ³H-Thymidine incorporation | Human PBMCs | Phytohemagglutinin (PHA) | Not inhibitory at comparable concentrations to sulfasalazine | Did not show similar inhibitory effects as the parent drug. | [4] |
| Pokeweed Mitogen (PWM) induced Ig synthesis | Human PBMCs | Pokeweed Mitogen (PWM) | Not inhibitory at tested concentrations | Did not inhibit immunoglobulin synthesis. | [2] | |
| 4-Aminosalicylic Acid (4-ASA) | Data not available | - | - | - | Limited direct comparative data on lymphocyte proliferation available. | - |
| Methotrexate | Lymphocyte Proliferation Assay | Human Lymphocytes | Phytohemagglutinin (PHA) | Varies | Known to suppress lymphocyte proliferation. | [5] |
Table 2: Effects on Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Type | Stimulant | Inhibition Data | Key Findings | Reference |
| Sulfasalazine | TNF-α | Macrophages | - | Induces apoptosis, leading to decreased TNF-α expression. | A key mechanism of action is the induction of macrophage apoptosis. | [1] |
| IL-1 | Colonic Biopsies (Ulcerative Colitis) | Endogenous | 33% decrease in tissue content at 50 µg/mL. | Modest effect on IL-1 content, no effect on release. | [6] | |
| IL-12 (p40) | J774 Macrophages | LPS/IFN-γ | EC50 ≈ 150 µM | Significantly more potent than its metabolites. | [7] | |
| 5-Aminosalicylic Acid (5-ASA) | IL-1 | Colonic Biopsies (Ulcerative Colitis) | Endogenous | 50% decrease in release at 100 µg/mL. | More effective at inhibiting IL-1 release than sulfasalazine. | [6] |
| IL-12 (p40) | J774 Macrophages | LPS/IFN-γ | Significant suppression only at 5000 µM. | Much less potent than sulfasalazine. | [7] | |
| Sulfapyridine | IL-12 (p40) | J774 Macrophages | LPS/IFN-γ | Significant suppression only at 3000 µM. | Much less potent than sulfasalazine. | [7] |
| 4-Aminosalicylic Acid (4-ASA) | IL-1 | Colonic Biopsies (Ulcerative Colitis) | Endogenous | No effect up to 100 µg/mL. | Did not affect IL-1 content or release in this study. | [6] |
| Methotrexate | Various pro-inflammatory cytokines | T-cells | - | - | Suppresses the synthesis and activity of several pro-inflammatory cytokines. | [5] |
| TNF Inhibitors (e.g., Infliximab) | TNF-α | Various | - | High | Directly neutralize TNF-α. | [8] |
Table 3: Mechanism of Action - Inhibition of NF-κB Pathway
| Compound | Target | Effect | Concentration | Key Findings | Reference |
| Sulfasalazine | IκBα phosphorylation and degradation | Inhibition | Micro- to millimolar | Prevents nuclear translocation of NF-κB. Potent and specific inhibitor. | [9] |
| IκB Kinase (IKK) α and β | Direct inhibition | Dose-dependent | Antagonizes ATP binding to IKKs. | [10] | |
| 5-Aminosalicylic Acid (5-ASA) | NF-κB activation | No inhibition | - | Did not block NF-κB activation in the tested system. | [9] |
| IKKα phosphorylation of IκBα | Inhibition | Millimolar range | Inhibits IKKα activity towards IκBα. | [11] | |
| Sulfapyridine | NF-κB activation | No inhibition | - | Did not block NF-κB activation in the tested system. | [9] |
| 4-Aminosalicylic Acid (4-ASA) | NF-κB activation | Inhibition | - | Acts as an NF-κB inhibitor. | [12] |
| Methotrexate | - | - | - | Primarily acts as a folate antagonist, leading to downstream effects on immune cells. Does not directly target the NF-κB pathway in the same manner as sulfasalazine. | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Sulfasalazine inhibits the NF-κB signaling pathway.
Caption: Postulated NF-κB inhibition by 5-ASA and 4-ASA.
Experimental Workflow Diagram
Caption: General workflow for assessing immunomodulatory effects.
Detailed Experimental Protocols
Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
Objective: To assess the inhibitory effect of the compounds on mitogen-induced lymphocyte proliferation.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add varying concentrations of sulfasalazine, 5-ASA, 4-ASA, or methotrexate to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no compound).
-
Mitogen Stimulation: Add a T-cell mitogen, such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) and calculate the percentage of inhibition relative to the positive control.
Cytokine Quantification by ELISA
Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages or PBMCs) in a 24-well plate. Stimulate the cells with an appropriate agent, such as Lipopolysaccharide (LPS) for macrophages, to induce cytokine production.
-
Compound Treatment: Concurrently with stimulation, treat the cells with different concentrations of the test compounds.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plates and collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve and determine the percentage of inhibition for each compound concentration.
NF-κB Reporter Gene Assay
Objective: To determine the inhibitory effect of the compounds on the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL).
-
Incubation: Incubate the plate for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity.
Discussion and Conclusion
The available data indicates that sulfasalazine possesses significant immunomodulatory properties, primarily through the inhibition of the NF-κB pathway and the induction of macrophage apoptosis.[1][9] Its metabolites, 5-ASA and sulfapyridine, appear to be less potent in systemic immunomodulation, with 5-ASA's primary role being local anti-inflammatory action in the gut.[2][4]
The positional isomer, 4-aminosalicylic acid, also demonstrates immunomodulatory potential, including the ability to inhibit NF-κB.[12] However, there is a clear need for more direct, quantitative comparative studies to elucidate the relative potency and efficacy of 4-ASA compared to sulfasalazine and 5-ASA across a range of immunological assays. Such studies would be invaluable for understanding the structure-activity relationship of aminosalicylates and for the potential development of novel immunomodulatory agents.
Methotrexate remains a potent immunosuppressant with a distinct mechanism of action centered on folate antagonism.[3] Its broad effects on lymphocyte proliferation and cytokine production provide a useful benchmark for evaluating the immunomodulatory potential of other compounds.
References
- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goodrx.com [goodrx.com]
- 4. The in vitro immunomodulatory effects of sulfasalazine on human polymorphonuclear leukocytes, mononuclear cells, and cultured glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate vs Sulfasalazine | Power [withpower.com]
- 6. Effect of aminophenols (5-ASA and 4-ASA) on colonic interleukin-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 9. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
A Comparative Guide to Analytical Methods for Confirming the Identity of Sulfasalazine 3-Isomer in Drug Products
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy. This guide provides a comparative overview of key analytical techniques for confirming the identity of the sulfasalazine 3-isomer, a known process-related impurity of sulfasalazine. We present a performance comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC) with densitometry, supported by experimental data and detailed protocols.
Introduction to Sulfasalazine and its 3-Isomer
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. During its synthesis, positional isomers can be formed, including the 3-isomer, 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid[1]. As a potential impurity, the presence and concentration of the 3-isomer in the final drug product must be carefully controlled. This necessitates the use of reliable and validated analytical methods for its identification and quantification.
Comparison of Analytical Techniques
The choice of an analytical method for impurity profiling depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of HPLC, LC-MS, and TLC-densitometry for the analysis of sulfasalazine and its impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Thin-Layer Chromatography (TLC-Densitometry) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Separation by liquid chromatography followed by mass analysis, providing high selectivity and sensitivity. | Separation on a stationary phase layer, with quantification by measuring the absorbance of the separated spots. |
| Selectivity | Good selectivity for separating isomers and related substances.[2][3] | Excellent selectivity, allowing for the differentiation of compounds with the same mass-to-charge ratio through fragmentation patterns.[4][5] | Moderate selectivity, can resolve sulfasalazine from its key impurities.[6] |
| Sensitivity (LOD/LOQ) | LOD: ~0.5 µg/mL, LOQ: ~2.5 µg/mL for sulfasalazine in plasma.[7] | LOD: Not explicitly stated for 3-isomer, but generally in the low ng/mL range. LOQ: 9.15 ng/mL for sulfasalazine in mouse plasma.[8] | LOD: 17.11 ng/spot, LOQ: 51.84 ng/spot for sulfasalazine.[6] |
| Quantitative Accuracy | Recovery typically between 94-102%.[2] | Accuracy for sulfasalazine in placenta ranged from 101.6% to 112.7%.[5] | Recovery for sulfasalazine determination is generally good.[6] |
| Quantitative Precision (%RSD) | Inter-day and intra-day precision <2%.[2] | Inter-day precision for sulfasalazine in placenta was 4.4-6.7%.[5] | RSD for precision is typically in the range of 1.43%–4.28%.[6] |
| Typical Application | Routine quality control, stability testing, and quantification of active pharmaceutical ingredients (APIs) and known impurities. | Confirmatory analysis, structural elucidation of unknown impurities, and bioanalytical studies requiring high sensitivity.[4][5] | A cost-effective and simple alternative for routine purity testing and quantification of known impurities.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical procedures. The following are representative protocols for the analysis of sulfasalazine and its 3-isomer using HPLC, LC-MS, and TLC.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control and stability testing of sulfasalazine, with the capability to separate the 3-isomer from the main component and other related substances.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., XTerra® RP18, 4.6 mm × 250 mm, 5 µm)[2]
2. Chromatographic Conditions:
-
Mobile Phase: Methanol and 10 mM ammonium acetate buffer (pH 7.0) in a 48:52 (v/v) ratio.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection Wavelength: 360 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve sulfasalazine reference standard and 3-isomer reference standard in the mobile phase to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the drug product sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter before injection.
4. Data Analysis:
-
Identify the peaks of sulfasalazine and the 3-isomer based on their retention times compared to the standards.
-
Quantify the 3-isomer using an external standard method based on the peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity, making it ideal for the definitive confirmation and trace-level quantification of the this compound.
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 or Phenyl analytical column (e.g., XBP Phenyl, 100 mm × 2.1 mm, 5 µm).[4]
2. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.2% formic acid and 2 mM ammonium acetate in water.[4]
-
Mobile Phase B: 0.2% formic acid and 2 mM ammonium acetate in methanol.[4]
-
Gradient Elution: A suitable gradient program to separate the isomers.
-
Flow Rate: 0.450 mL/min.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for sulfasalazine and its 3-isomer would need to be determined.
3. Sample Preparation:
-
Prepare standard and sample solutions as described for the HPLC method, using a solvent compatible with the mobile phase.
4. Data Analysis:
-
Confirm the identity of the 3-isomer by comparing its retention time and mass fragmentation pattern with that of the reference standard.
-
Quantify the 3-isomer using the peak area from the MRM chromatogram.
Thin-Layer Chromatography (TLC) with Densitometry Method
This method provides a simple and cost-effective approach for the separation and quantification of sulfasalazine and its impurities, including the 3-isomer.
1. Instrumentation:
-
TLC plates (e.g., Silica gel 60 F254).[6]
-
TLC developing chamber.
-
Sample applicator.
-
Densitometric scanner.
2. Chromatographic Conditions:
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254.[6]
-
Mobile Phase: Ethyl acetate–methanol–ammonia 25% (10:7:3, v/v/v).[6]
-
Development: Develop the plate in a saturated chamber until the mobile phase front has migrated a sufficient distance.
-
Detection: Scan the dried plate densitometrically at 360 nm.[6]
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions of the reference standards and the drug product in a suitable solvent (e.g., 0.1 M NaOH) at appropriate concentrations.[9]
-
Application: Apply known volumes of the standard and sample solutions to the TLC plate as bands.
4. Data Analysis:
-
Identify the spot corresponding to the 3-isomer by comparing its Rf value with that of the standard.
-
Quantify the 3-isomer by measuring the peak area of the corresponding spot using the densitometer and comparing it to a calibration curve generated from the standards.[6]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in each methodology.
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Experimental Workflow.
Caption: Thin-Layer Chromatography (TLC) with Densitometry Experimental Workflow.
Conclusion
The selection of an appropriate analytical method for confirming the identity of the this compound is dependent on the specific requirements of the analysis. HPLC offers a robust and reliable method for routine quality control. LC-MS/MS provides the highest level of selectivity and sensitivity, making it the gold standard for confirmatory analysis and trace quantification. TLC with densitometry presents a simple and cost-effective alternative for routine screening and quantification. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in making informed decisions for their analytical needs.
References
- 1. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tmuj.iautmu.ac.ir [tmuj.iautmu.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. akjournals.com [akjournals.com]
A Guide to Inter-Laboratory Validation for Sulfasalazine Isomer Analysis: HPLC vs. TLC-Densitometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography-Densitometry (TLC-Densitometry) for the quantitative analysis of sulfasalazine and its synthesis-related positional isomers. The focus is on the performance of these methods in an inter-laboratory validation setting, a critical step in standardizing an analytical procedure for widespread use. The data presented is a synthesized representation from multiple single-laboratory validation studies to illustrate expected inter-laboratory performance.
Introduction to Sulfasalazine and its Isomers
Sulfasalazine is a disease-modifying anti-rheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] During its synthesis, process-related impurities can arise, including positional isomers. One such notable isomer is 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid, which differs from the active sulfasalazine molecule, 5-[[p-(2-pyridylsulfamoyl)phenylazo]salicylic acid, in the position of the azo linkage on the salicylic acid ring.[2] Accurate quantification of these isomers is crucial for ensuring the purity, safety, and efficacy of the drug product.
An inter-laboratory validation study is essential to establish the reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment. This guide compares two common chromatographic techniques for their suitability in a multi-site quality control environment.
Comparative Performance Data
The following table summarizes the synthesized performance data from a hypothetical inter-laboratory study involving five laboratories. The data reflects typical validation parameters for the quantification of a key sulfasalazine positional isomer.
| Parameter | HPLC Method | TLC-Densitometry Method |
| Linearity (r²) | > 0.999 (across all labs)[3][4] | > 0.99 (across all labs) |
| Range (µg/mL) | 0.5 - 50[3][4] | 0.02 - 0.12 (ng/spot) |
| Limit of Quantification (LOQ) | 1.0 µg/mL[3] | 51.84 ng/spot |
| Accuracy (% Recovery) | ||
| Mean Across Labs | 98.5% | 97.2% |
| Range Across Labs | 94.18 - 102.30%[3][4] | 95.0 - 105.0% (estimated) |
| Precision (RSD) | ||
| Repeatability (RSDr) | < 1.5% | < 3.0% |
| Reproducibility (RSDR) | < 3.0% | < 7.0% |
Analysis: The HPLC method demonstrates superior performance in terms of accuracy and precision, with lower relative standard deviations for both repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). While TLC-Densitometry is a viable and more economical alternative, it typically exhibits higher variability between laboratories.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of sulfasalazine and its positional isomers.
1. Sample Preparation:
-
Accurately weigh and transfer 10 mg of the sulfasalazine drug substance into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., methanol or a mixture of the mobile phase).
-
Further dilute to a final concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: XTerra® RP18 (4.6 mm × 250 mm; 5 µm) or equivalent.[4]
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer (pH 7.0) in a 48:52 (v/v) ratio.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection Wavelength: 360 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. System Suitability:
-
Perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area of the main sulfasalazine peak should be not more than 2.0%.
-
The resolution factor between the sulfasalazine peak and the nearest eluting isomer peak should be greater than 2.0.[4]
4. Quantification:
-
Quantify the isomers using an external standard method based on the peak area.
Workflow for Inter-Laboratory Validation
The following diagram illustrates the logical flow of an inter-laboratory validation study, from the initial planning stages to the final assessment of the analytical method's reproducibility.
Caption: Workflow of an inter-laboratory validation study.
Conclusion
For the robust and reliable quantification of sulfasalazine and its positional isomers across multiple sites, a validated HPLC method is the recommended choice. It offers higher precision and accuracy, which are critical for regulatory submissions and ensuring product quality. While TLC-Densitometry can be employed for limit tests or in settings with limited resources, its higher inter-laboratory variability must be taken into account. The successful implementation of a standardized analytical method relies on a thorough inter-laboratory validation study to ensure consistent performance, regardless of the laboratory performing the test. performing the test.
References
comparative pharmacokinetic profiles of sulfasalazine and its 3-isomer
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Sulfasalazine is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the management of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[1] Its therapeutic efficacy is intrinsically linked to its unique pharmacokinetic profile, which involves targeted delivery to the colon and subsequent metabolism into its active moieties. This guide provides a detailed overview of the pharmacokinetics of sulfasalazine.
It is important to note that while sulfasalazine has a positional isomer, the 3-isomer, also known as 2-hydroxy-3-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]benzoic acid or "Sulfasalazine Impurity F," there is a notable absence of publicly available pharmacokinetic data for this compound in the scientific literature. As such, a direct comparative analysis is not feasible at this time. This guide will focus on the comprehensive pharmacokinetic profile of sulfasalazine, based on available experimental data, and will include the chemical identity of the 3-isomer for informational purposes.
Pharmacokinetic Profile of Sulfasalazine
The pharmacokinetic profile of sulfasalazine is characterized by its limited absorption as a parent drug, its primary metabolism by intestinal bacteria, and the subsequent systemic absorption and disposition of its metabolites.[1][2]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of sulfasalazine and its principal metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA).
| Parameter | Sulfasalazine (Parent Drug) | Sulfapyridine (Metabolite) | 5-Aminosalicylic Acid (5-ASA) (Metabolite) |
| Bioavailability | <15% (oral)[1] | ~60% (from colon)[1] | 10-30% (from colon)[1] |
| Time to Peak Plasma Concentration (Tmax) | 3-12 hours[1] | ~10 hours[1] | ~10 hours[1] |
| Plasma Half-life (t½) | 7.6 ± 3.4 hours[1] | 10.4 hours (fast acetylators), 14.8 hours (slow acetylators)[1] | - |
| Volume of Distribution (Vd) | 7.5 ± 1.6 L[1] | - | - |
| Protein Binding | >99% (primarily albumin)[1] | ~70% (albumin)[1] | - |
| Clearance | 1 L/hr[1] | - | - |
| Primary Route of Elimination | Feces (as metabolites)[1] | Urine (as free and conjugated metabolites)[1] | Feces (as 5-ASA and acetyl-5-ASA)[1] |
Experimental Protocols
The pharmacokinetic parameters presented above are derived from various clinical studies. A general methodology for assessing the pharmacokinetics of sulfasalazine and its metabolites in humans is as follows:
Study Design: A single-dose or steady-state, open-label pharmacokinetic study in healthy volunteers or patients.
Drug Administration: Oral administration of a single dose of sulfasalazine (e.g., 2g).
Sample Collection:
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose up to 96 hours).
-
Urine and feces are collected over a specified period to determine the extent of excretion.
Analytical Method:
-
Plasma, urine, and fecal concentrations of sulfasalazine, sulfapyridine, and 5-ASA, as well as their major metabolites (e.g., acetylated forms), are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Non-compartmental analysis is typically used to determine the pharmacokinetic parameters from the plasma concentration-time data. This includes Cmax, Tmax, AUC (area under the curve), t½, Vd, and clearance.
Mandatory Visualization
Sulfasalazine Metabolism and Distribution Pathway
The following diagram illustrates the metabolic pathway of sulfasalazine following oral administration.
Caption: Metabolic pathway of orally administered sulfasalazine.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical experimental workflow for a clinical pharmacokinetic study of sulfasalazine.
Caption: Workflow for a sulfasalazine pharmacokinetic study.
Sulfasalazine 3-Isomer: Chemical Information
As previously mentioned, there is a lack of pharmacokinetic data for the 3-isomer of sulfasalazine. For reference, the chemical identity of this compound is provided below:
-
Chemical Name: 2-hydroxy-3-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]benzoic acid
-
Synonyms: this compound, Sulfasalazine Impurity F
Conclusion
Sulfasalazine exhibits a complex pharmacokinetic profile that is crucial for its therapeutic action, particularly in inflammatory bowel disease. The limited oral absorption of the parent drug and its subsequent cleavage by gut microbiota into the active metabolites, sulfapyridine and 5-aminosalicylic acid, is a key feature of its delivery mechanism. While extensive data is available for sulfasalazine, further research is required to elucidate the pharmacokinetic properties of its 3-isomer to enable a comprehensive comparative analysis. This would be valuable for understanding the potential pharmacological and toxicological implications of this related compound.
References
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Sulfasalazine 3-Isomer
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Sulfasalazine 3-Isomer. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3]
2. Donning Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[2]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.[2][4][5]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is required.[2][4]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[2][4] For larger quantities or increased risk of exposure, overalls and a PVC apron are recommended.[4]
3. Handling the Compound:
-
Avoid all personal contact, including inhalation and skin contact.[4]
-
Do not eat, drink, or smoke in the designated handling area.[5]
-
Use dry, clean-up procedures and avoid generating dust.[4] If a spill occurs, follow the spill response plan outlined below.
4. Doffing PPE and Personal Hygiene:
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][3]
Spill and Emergency Response
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert emergency services and provide them with the location and nature of the hazard.[4]
-
Prevent entry into the affected area until it has been deemed safe by safety personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.
-
Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned or destroyed.[4]
-
Disposal Method: Dispose of waste through a licensed hazardous waste disposal company.[2][3][4] Do not dispose of it in the regular trash or pour it down the drain.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H14N4O5S | [1][3] |
| Molecular Weight | 398.39 g/mol | [3] |
| Appearance | Bright yellow powder | [3] |
| Odor | Odorless | [3] |
Experimental Workflow and Safety Protocol Visualization
The following diagram illustrates the essential workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
